Pomalidomide 5-piperidylamine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C18H20N4O4 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
5-(4-aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N4O4/c19-10-5-7-21(8-6-10)11-1-2-12-13(9-11)18(26)22(17(12)25)14-3-4-15(23)20-16(14)24/h1-2,9-10,14H,3-8,19H2,(H,20,23,24) |
Clave InChI |
OAYHLPLQBILESW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)N |
Origen del producto |
United States |
Foundational & Exploratory
Pomalidomide 5-Piperidylamine: A Technical Guide for Drug Development Professionals
Introduction
Pomalidomide, a thalidomide analog, is a potent immunomodulatory agent with significant antineoplastic activity, particularly in the treatment of multiple myeloma.[][2] Its mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[3][4] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[][3] The most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][5]
In the context of targeted protein degradation, Pomalidomide serves as a foundational E3 ligase ligand for the development of Proteolysis Targeting Chimeras (PROTACs). "Pomalidomide 5-piperidylamine" refers to a class of functionalized Pomalidomide derivatives where a piperidine-containing linker is attached at the 5-position of the phthalimide ring. This linker typically terminates in a reactive group, such as a carboxylic acid or an amine, allowing for conjugation to a ligand that binds to a specific protein of interest. This technical guide will focus on the chemical structure, properties, and applications of these Pomalidomide derivatives, using "Pomalidomide 5'-piperidine-acid" as a representative example.
Chemical Structure and Properties
Pomalidomide is a racemic mixture of (R)- and (S)-enantiomers.[][6] The chemical structure of Pomalidomide and the representative 5'-piperidine-acid derivative are shown below.
Figure 1: Chemical Structures of Pomalidomide and Pomalidomide 5'-piperidine-acid.
A summary of the key chemical and physical properties of Pomalidomide and its 5'-piperidine-acid derivative is presented in the following table.
| Property | Pomalidomide | Pomalidomide 5'-piperidine-acid |
| Molecular Formula | C₁₃H₁₁N₃O₄[7] | C₁₉H₁₉N₃O₆[8] |
| Molecular Weight | 273.24 g/mol [2] | 385.38 g/mol [8] |
| CAS Number | 19171-19-8[9] | 2467965-70-2[8] |
| Melting Point | 318.5 - 320.5 °C[10] | Not available |
| Boiling Point | 582.9±45.0 °C (Predicted)[9] | Not available |
| Solubility | DMSO: ≥14 mg/mL[9] | Soluble in suitable organic solvents for chemical reactions.[8] |
| pKa | 10.75±0.40 (Predicted)[9] | Not available |
| Appearance | Yellow powder[9] | Not available |
Mechanism of Action and Signaling Pathways
Pomalidomide and its derivatives exert their biological effects by hijacking the ubiquitin-proteasome system. The core mechanism involves the formation of a ternary complex between the Pomalidomide-bound Cereblon E3 ligase and a target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
In the case of Pomalidomide itself, the neosubstrates are primarily the transcription factors Ikaros and Aiolos. For Pomalidomide-based PROTACs, the target protein is determined by the specific ligand conjugated to the Pomalidomide-linker moiety.
Caption: Pomalidomide-based PROTACs induce the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.
Experimental Protocols
The development and characterization of Pomalidomide-based degraders involve several key in vitro and cell-based assays.
Cereblon Binding Assay
This assay is designed to determine the binding affinity of a compound to the Cereblon E3 ligase complex. A common method is a competitive fluorescence polarization (FP) assay.[11][12]
Materials:
-
Purified recombinant human CRBN-DDB1 complex[3]
-
Fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide)[3]
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)[3]
-
Test compound (Pomalidomide derivative)
-
Pomalidomide (as a positive control)[3]
-
Black, low-binding 96-well microplate[3]
-
Microplate reader capable of measuring fluorescence polarization[3]
Procedure:
-
Prepare a serial dilution of the test compound and Pomalidomide in the assay buffer.
-
In a 96-well plate, add the diluted compounds. Include wells with assay buffer only for "no inhibitor" and "no enzyme" controls.[3]
-
Add the CRBN-DDB1 complex to all wells except the "no enzyme" control.[3]
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.[3]
-
Add the fluorescently labeled thalidomide probe to all wells.[3]
-
Incubate for an additional 90 minutes at room temperature, protected from light, with gentle shaking.[3]
-
Measure the fluorescence polarization of each well using a microplate reader.[3]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]
Protein Degradation Assay (Western Blotting)
This assay is used to quantify the reduction in the level of the target protein following treatment with a Pomalidomide-based PROTAC.[13]
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[14]
-
BCA Protein Assay Kit[13]
-
SDS-PAGE gels and running buffer[13]
-
PVDF or nitrocellulose membranes[13]
-
Transfer buffer[13]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[13]
-
Primary antibody specific to the protein of interest[13]
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)[13]
-
HRP-conjugated secondary antibody[13]
-
Chemiluminescent substrate[13]
-
Imaging system[13]
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time period. Include a vehicle control.[13]
-
Cell Lysis: Lyse the cells in lysis buffer.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.[13]
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with an HRP-conjugated secondary antibody.[13]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[14]
-
Analysis: Re-probe the membrane with an antibody for a loading control to ensure equal protein loading. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[13]
Caption: A general experimental workflow for the evaluation of Pomalidomide-based PROTACs.
Synthesis and Purification
The synthesis of this compound derivatives typically involves a multi-step process. A general approach starts with a nitro-substituted phthalic acid which is reacted with 3-amino-piperidine-2,6-dione or its salt in the presence of a coupling agent to form a 3-(3-nitrophthalimido)-piperidine-2,6-dione intermediate.[15][16] This intermediate is then reduced to yield Pomalidomide.[17]
For the synthesis of 5-substituted derivatives, a common starting material is 4-fluorothalidomide, which can undergo nucleophilic aromatic substitution (SNAr) with various amine nucleophiles.[18] For example, reacting 4-fluorothalidomide with a mono-Boc protected diamine in a suitable solvent like DMSO can yield the desired linker-attached Pomalidomide derivative.[18]
Purification of Pomalidomide and its derivatives is often achieved through recrystallization from a solvent/anti-solvent system.[15][16] For instance, Pomalidomide can be dissolved in a solvent like dimethyl sulfoxide (DMSO), and then an anti-solvent such as methanol or water is added to precipitate the purified product.[15][17] The purity of the final compound is typically assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[17][19]
Quantitative Analysis
Several analytical methods have been developed for the quantification of Pomalidomide in various matrices, including bulk drug substance, pharmaceutical formulations, and biological samples like plasma and brain tissue.[6][19] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or mass spectrometry (MS) detection is the most commonly employed technique.[6][19]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, allowing for the quantification of Pomalidomide at low concentrations (ng/mL range) in biological fluids.[19][20] These methods are crucial for pharmacokinetic and drug metabolism studies. High-performance thin-layer chromatography (HPTLC) has also been developed as a simpler and more cost-effective method for the determination of Pomalidomide in pharmaceutical products.[6][21]
References
- 2. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Quantification of Pomalidomide Using Conventional and Eco-Friendly Stability-Indicating HPTLC Assays: A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pomalidomide 5'-piperidine-acid Supplier | CAS 2467965-70-2 | Tocris Bioscience [tocris.com]
- 9. Pomalidomide | 19171-19-8 [chemicalbook.com]
- 10. Pomalidomide CAS#: 19171-19-8 [m.chemicalbook.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. US20170260157A1 - Process for preparation and purification of pomalidomide - Google Patents [patents.google.com]
- 18. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Core Mechanism of Action of Pomalidomide's 5-Piperidylamine Moiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide, a third-generation immunomodulatory drug (IMiD), has demonstrated significant therapeutic efficacy, particularly in the treatment of relapsed and refractory multiple myeloma.[1] Its mechanism of action is intricately linked to its ability to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This technical guide provides a comprehensive examination of the core mechanism of action of pomalidomide, with a specific focus on the pivotal role of its 5-piperidylamine moiety. We will delve into the molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these processes.
Introduction: The Central Role of Cereblon
Pomalidomide functions as a "molecular glue," redirecting the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[1] Cereblon, the substrate receptor of this complex, is the direct target of pomalidomide.[1][2][3][4][5] The binding of pomalidomide to CRBN induces a conformational change that facilitates the recruitment of neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the E3 ligase complex for subsequent ubiquitination and proteasomal degradation.[1][2][3][4][5][6][7][8][9][10][11][12][][14] This targeted degradation of Ikaros and Aiolos is a key event that triggers the anti-proliferative, pro-apoptotic, and immunomodulatory effects of pomalidomide.[1][8][10][11]
The 5-Piperidylamine Moiety: A Key to Neosubstrate Recruitment
While the glutarimide ring of pomalidomide is essential for binding to Cereblon, the 5-piperidylamine moiety plays a crucial role in the recruitment of specific neosubstrates. This portion of the molecule extends from the core structure and provides a new surface for interaction, effectively expanding the substrate repertoire of the CRBN E3 ligase complex. This altered specificity is central to pomalidomide's therapeutic effects.
Signaling Pathways and Downstream Effects
The pomalidomide-induced degradation of Ikaros and Aiolos initiates a cascade of downstream events. Ikaros and Aiolos are transcriptional repressors of Interleukin-2 (IL-2).[2][4] Their degradation leads to de-repression of the IL-2 promoter, resulting in increased IL-2 expression and subsequent T-cell co-stimulation.[2][4] Furthermore, the degradation of these transcription factors leads to the downregulation of c-Myc and Interferon Regulatory Factor 4 (IRF4), key survival factors for multiple myeloma cells, ultimately leading to apoptosis.[8][10][11][12] Pomalidomide has also been shown to induce the degradation of other proteins such as ARID2, which contributes to its anti-myeloma activity through MYC suppression.[15][16]
Signaling Pathway Diagram
Caption: Pomalidomide binds to CRBN, leading to the ubiquitination and degradation of Ikaros and Aiolos, which in turn modulates downstream pathways.
Quantitative Data
The following tables summarize key quantitative data related to the binding affinities and degradation efficiencies of pomalidomide.
Table 1: Binding Affinities to Cereblon (CRBN)
| Compound | Assay Method | Kd (Dissociation Constant) | IC50 | Reference |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM | [17] | |
| Pomalidomide | Fluorescence-based Thermal Shift Assay | ~3 µM | [18] | |
| Pomalidomide | Competitive Binding Assay (U266 cell extracts) | ~2 µM | [19][20] | |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 nM | [17] | |
| Lenalidomide | Fluorescence-based Thermal Shift Assay | ~3 µM | [18] | |
| Lenalidomide | Competitive Binding Assay (U266 cell extracts) | ~2 µM | [19][20] | |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | [17] | |
| Thalidomide | Fluorescence-based Thermal Shift Assay | ~30 µM | [18] |
Table 2: Neosubstrate Degradation
| Cell Line | Compound | Concentration | Time | Effect | Reference |
| T cells | Pomalidomide | 1 µM | 1, 3, 6, 24 h | Time-dependent degradation of Aiolos and Ikaros | [3] |
| T cells | Lenalidomide | 10 µM | 1, 3, 6, 24 h | Time-dependent degradation of Aiolos and Ikaros | [3] |
| U266 | Pomalidomide | 1 µM | 1.5, 3, 6 h | Accelerated protein turnover of Aiolos and Ikaros | [2] |
| U266 | Lenalidomide | 10 µM | 1.5, 3, 6 h | Accelerated protein turnover of Aiolos and Ikaros | [2] |
| MM.1S | Pomalidomide | 1 µM | 36 h | ARID2 degradation | [15] |
Experimental Protocols
In Vitro Ubiquitination Assay
This assay is crucial for demonstrating the direct ubiquitination of neosubstrates induced by pomalidomide in a cell-free system.[21]
Protocol Outline:
-
Reaction Mixture Preparation: Combine the following components in a microcentrifuge tube on ice:
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UBE2D3)
-
Recombinant CRL4-CRBN complex
-
Ubiquitin
-
Recombinant substrate protein (e.g., IKZF1)
-
ATP
-
Ubiquitination reaction buffer
-
-
Compound Addition: Add pomalidomide or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 60-90 minutes to allow for the ubiquitination reaction to proceed.[21]
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.[21]
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific to the substrate protein. A ladder of higher molecular weight bands indicates polyubiquitination.[21]
Experimental Workflow: In Vitro Ubiquitination Assay
Caption: A streamlined workflow for conducting an in vitro ubiquitination assay to assess pomalidomide's activity.
Cellular Ubiquitination Assay (Immunoprecipitation)
This method is used to detect the ubiquitination of target proteins within a cellular context.
Protocol Outline:
-
Cell Treatment: Treat cells with pomalidomide or a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells in a denaturing lysis buffer containing protease inhibitors and N-ethylmaleimide (NEM) to inhibit deubiquitinating enzymes.[22]
-
Immunoprecipitation:
-
Elution: Elute the immunoprecipitated proteins from the beads.[22]
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-ubiquitin antibody to detect ubiquitinated forms of the target protein.[22]
CRBN Binding Assay (Affinity Pull-down)
This assay is used to confirm the binding of pomalidomide to CRBN.
Protocol Outline:
-
Lysate Preparation: Prepare cell lysates from a relevant cell line (e.g., U266 myeloma cells).[23]
-
Competitive Binding: Pre-incubate the cell lysate with varying concentrations of pomalidomide or a control compound.[23]
-
Affinity Bead Incubation: Add thalidomide-analog conjugated affinity beads to the lysate and incubate to allow for the binding of CRBN.[23]
-
Washing: Wash the beads to remove non-specifically bound proteins.[23]
-
Elution and Analysis: Elute the bound proteins and analyze for the presence of CRBN and DDB1 by Western blotting. A decrease in the amount of CRBN pulled down in the presence of pomalidomide indicates competitive binding.[23]
Conclusion
The 5-piperidylamine moiety of pomalidomide is a critical determinant of its therapeutic mechanism of action. By functioning as a molecular glue, pomalidomide effectively reprograms the CRL4-CRBN E3 ubiquitin ligase complex to target key transcription factors, Ikaros and Aiolos, for degradation. This targeted protein degradation unleashes a potent combination of direct anti-tumor and immunomodulatory effects. A thorough understanding of this mechanism, supported by the quantitative data and experimental protocols outlined in this guide, is essential for the continued development of novel CRBN-modulating therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 12. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 17. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Pomalidomide 5-Piperidylamine for Targeted Protein Degradation: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery, offering a method to eliminate disease-causing proteins rather than merely inhibiting them. This approach relies on hijacking the cell's native ubiquitin-proteasome system. A critical component of many successful PROTACs is the E3 ligase ligand, which recruits the enzymatic machinery necessary for protein degradation. Pomalidomide, a derivative of thalidomide, is a highly effective and widely used ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Functionalized derivatives of pomalidomide, such as Pomalidomide 5-piperidylamine, serve as versatile building blocks for the synthesis of these heterobifunctional degraders.[3] This technical guide provides an in-depth overview of the mechanism, synthesis, and application of pomalidomide-based PROTACs, with a focus on quantitative data and detailed experimental protocols for their validation.
The Mechanism of Pomalidomide in Targeted Protein Degradation
Pomalidomide functions as a "molecular glue," binding directly to Cereblon (CRBN), a substrate receptor component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[][5][6] In its native therapeutic role as an immunomodulatory drug (IMiD), this binding alters CRBN's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][7][8]
In the context of PROTACs, this mechanism is repurposed. A PROTAC is a heterobifunctional molecule comprising three parts: a ligand for the protein of interest (POI), a ligand for an E3 ligase (e.g., pomalidomide), and a chemical linker.[9] The pomalidomide moiety recruits the CRBN E3 ligase complex, while the other end of the PROTAC binds the target protein. This induced proximity results in the formation of a ternary complex (POI-PROTAC-CRBN), facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the surface of the POI.[10][11] This polyubiquitination marks the POI for degradation by the 26S proteasome, thereby eliminating it from the cell.[9] An advantage of this catalytic mechanism is that a single PROTAC molecule can induce the degradation of multiple target protein molecules.[9]
A significant challenge in early pomalidomide-based PROTACs was the off-target degradation of endogenous zinc finger (ZF) proteins.[12] Research has shown that strategic modifications at the C5 position of the pomalidomide phthalimide ring can sterically hinder the interaction with ZF proteins without compromising CRBN recruitment, leading to a more selective degradation profile.[11][12]
Pomalidomide Derivatives as PROTAC Building Blocks
The modular nature of PROTACs necessitates efficient chemical synthesis. Pomalidomide derivatives functionalized with linkers ending in a reactive group are critical building blocks.[13] this compound is one such conjugate, providing a primary amine handle for straightforward amide bond formation with a linker attached to a POI-binding ligand.[3] Other common functionalized pomalidomide derivatives include those with terminal piperazine, azide, or carboxylic acid groups, enabling various conjugation chemistries like "click chemistry" or further amide couplings.
The synthesis of a PROTAC using a building block like this compound generally involves a convergent approach where the POI ligand-linker and the E3 ligase ligand-linker are synthesized separately and then joined. However, using a pre-functionalized pomalidomide simplifies the final conjugation step to a single reaction, often an amide coupling, to the POI ligand.
Quantitative Performance of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable).[14][15] These values are crucial for comparing the potency and effectiveness of different PROTAC designs. Below are tables summarizing performance data for various pomalidomide-based PROTACs from published studies.
Table 1: Performance of Pomalidomide-Based EGFR PROTACs [16]
| Compound | Target | Cell Line | IC50 (µM) vs EGFRWT | IC50 (µM) vs EGFRT790M | Dmax (EGFR Degradation) |
|---|---|---|---|---|---|
| 15 | EGFR | A549 | 0.22 | 6.58 | >90% (at 1 µM) |
| 16 | EGFR | A549 | 0.10 | 4.02 | 96% (at 1 µM) |
| 17 | EGFR | A549 | 0.19 | 6.01 | >90% (at 1 µM) |
| Erlotinib | EGFR | A549 | 0.32 | - | N/A (Inhibitor) |
| Gefitinib | EGFR | A549 | - | 21.44 | N/A (Inhibitor) |
Table 2: Performance of Pomalidomide-Based HDAC8 PROTACs [17]
| Compound | Target | DC50 (nM) | Dmax (%) | Notes |
|---|
| ZQ-23 | HDAC8 | 147 | 93% | No degradation effect on HDAC1 and HDAC3. |
Table 3: Performance of Pomalidomide-Based BRD4 PROTACs [18]
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|
| ARV-825 | BRD4 | RS4;11 | <1 | >95% |
| Compound 21 | BRD4 | MV4;11 | ~1.8 | >95% |
Note: Data is compiled from different studies, and experimental conditions may vary.
Key Experimental Protocols for PROTAC Validation
Validating the mechanism of action of a newly synthesized PROTAC is a multi-step process. Key experiments are designed to confirm ternary complex formation, ubiquitination of the target, and subsequent degradation in a proteasome-dependent manner.
Protocol 4.1: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol verifies the PROTAC-dependent interaction between the target protein and CRBN within a cellular context.[19]
Objective: To demonstrate that the PROTAC induces the formation of a POI-PROTAC-CRBN complex.
Methodology:
-
Cell Culture and Treatment: Culture cells expressing the protein of interest (e.g., MOLM-13 or MV4-11 for FLT3-ITD targets) to a density of approximately 1x10^7 cells/mL.[19] Treat cells with the PROTAC at a concentration known to be effective (e.g., 100 nM) or a vehicle control (DMSO) for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation (IP):
-
Pre-clear the cell lysates by incubating with Protein A/G agarose or magnetic beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein or an antibody against CRBN overnight at 4°C.
-
Add fresh Protein A/G beads to capture the antibody-protein complexes and incubate for an additional 2-3 hours.
-
-
Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specific binders.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in Laemmli sample buffer. Separate the proteins using SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with primary antibodies against both the POI and CRBN to detect the co-immunoprecipitated protein. An increased signal for the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.
Protocol 4.2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system by detecting the accumulation of the polyubiquitinated target protein.[11]
Objective: To detect the polyubiquitination of the POI upon PROTAC treatment.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50). In a parallel sample, co-treat the cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor will block the degradation of ubiquitinated proteins, allowing them to accumulate.[11]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., PR-619) to preserve the ubiquitinated state of the proteins.[11]
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates as described in Protocol 4.1.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins and perform SDS-PAGE and Western blotting.
-
Detection: Probe the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2). A high molecular weight smear in the lanes corresponding to PROTAC and proteasome inhibitor co-treatment indicates the accumulation of the polyubiquitinated target protein.[11]
Protocol 4.3: Cellular Protein Degradation Assay (Western Blot)
This is the primary method to quantify the degradation of the target protein and determine the DC50 and Dmax values.[20][21]
Objective: To measure the dose- and time-dependent degradation of the POI.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO) for comparison.[20]
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them directly in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[22]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of total protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]
-
To ensure equal loading, strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, β-actin).
-
Quantify the band intensities using densitometry software. Normalize the signal of the target protein to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control for each concentration. Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[11]
-
Conclusion
Pomalidomide and its functionalized derivatives, such as this compound, are indispensable tools in the field of targeted protein degradation. By providing a robust and high-affinity handle for recruiting the CRBN E3 ligase, they have enabled the development of potent and selective PROTACs against a wide array of therapeutic targets. A systematic approach to validation, incorporating assays for ternary complex formation, ubiquitination, and quantitative protein degradation, is essential for advancing these novel therapeutics from the laboratory to the clinic. As our understanding of E3 ligase biology and PROTAC design principles continues to evolve, pomalidomide-based degraders will undoubtedly remain at the forefront of this therapeutic revolution.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 2. Novel approaches to targeted protein degradation technologies in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | NanoAxis LLC [nanoaxisllc.com]
- 5. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma [mdpi.com]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. lifesensors.com [lifesensors.com]
- 16. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Pomalidomide 5-piperidylamine: A Technical Guide to its Biological Activity and Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a third-generation immunomodulatory drug (IMiD), is a potent derivative of thalidomide with significant anti-neoplastic, anti-angiogenic, and immunomodulatory activities. Its clinical efficacy, particularly in the treatment of relapsed and refractory multiple myeloma, has established it as a cornerstone of modern cancer therapy. The discovery of Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^), as the direct molecular target of pomalidomide has revolutionized our understanding of its mechanism of action and paved the way for novel therapeutic strategies, including the development of Proteolysis Targeting Chimeras (PROTACs).
This technical guide provides an in-depth overview of the biological activity and molecular targets of pomalidomide. "Pomalidomide 5-piperidylamine" is a functionalized derivative of pomalidomide, incorporating a piperidylamine linker. This modification makes it a crucial building block for the synthesis of PROTACs, where it serves as the E3 ligase-binding moiety.[1] The core biological activities and targets of this compound are therefore dictated by the pomalidomide pharmacophore. This guide will detail the mechanism of action, summarize key quantitative data, provide detailed experimental protocols for assessing its activity, and visualize the critical signaling pathways and experimental workflows.
Mechanism of Action: A Molecular Glue for Targeted Protein Degradation
Pomalidomide functions as a "molecular glue," inducing proximity between the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN), and specific target proteins, referred to as neosubstrates.[] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these neosubstrates.
The primary and most well-characterized neosubstrates of pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[] These proteins are critical for the survival and proliferation of multiple myeloma cells. By triggering their degradation, pomalidomide initiates a cascade of downstream events that underpin its therapeutic effects.
Key Biological Activities:
-
Anti-proliferative and Pro-apoptotic Effects: The degradation of Ikaros and Aiolos leads to the downregulation of key survival factors for myeloma cells, including interferon regulatory factor 4 (IRF4) and c-Myc.[] This disruption of critical signaling pathways induces cell cycle arrest and apoptosis in malignant plasma cells.
-
Immunomodulatory Effects: Pomalidomide exhibits potent immunomodulatory properties by enhancing T-cell and Natural Killer (NK) cell-mediated immunity.[3] The degradation of Ikaros and Aiolos in T cells leads to increased production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), key cytokines that promote anti-tumor immune responses.[4][5]
-
Anti-angiogenic Properties: Pomalidomide inhibits the formation of new blood vessels, a process crucial for tumor growth and metastasis.[6] This effect is mediated, in part, by its ability to inhibit the secretion of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[]
-
Inhibition of Pro-inflammatory Cytokines: Pomalidomide is a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production from monocytes.[3]
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of pomalidomide.
Table 1: Binding Affinities of Pomalidomide to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference |
| Pomalidomide | ~157 nM | ~2 µM | Competitive Binding Assay | [7][8] |
| Pomalidomide | - | ~1.2 - 3 µM | Competitive Titration | [7] |
| Lenalidomide | ~178 nM | - | Competitive Titration | [8] |
| Thalidomide | ~250 nM | - | Competitive Titration | [8] |
Table 2: In Vitro Anti-proliferative Activity of Pomalidomide in Multiple Myeloma (MM) Cell Lines
| Cell Line | IC50 | Exposure Time | Assay Method | Reference |
| RPMI8226 | 8 µM | 48 h | MTT Assay | [9] |
| OPM2 | 10 µM | 48 h | MTT Assay | [9] |
Signaling Pathways and Experimental Workflows
Pomalidomide-Induced Protein Degradation Pathway
The following diagram illustrates the core mechanism of action of pomalidomide, leading to the degradation of neosubstrates and subsequent downstream effects.
Caption: Pomalidomide binds to CRBN, inducing the ubiquitination and degradation of Ikaros and Aiolos, leading to anti-myeloma and immunomodulatory effects.
Experimental Workflow: Western Blot for Ikaros/Aiolos Degradation
The following diagram outlines a typical workflow for assessing pomalidomide-induced degradation of Ikaros and Aiolos using Western blotting.
Caption: A standard workflow for determining the degradation of Ikaros and Aiolos in response to pomalidomide treatment via Western blot.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of pomalidomide.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of pomalidomide on cancer cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI8226, OPM2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Pomalidomide (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of pomalidomide in culture medium. Add 100 µL of the pomalidomide dilutions to the respective wells to achieve final concentrations ranging from 0.01 to 50 µM. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cytokine Secretion Assay (ELISA)
This protocol is used to quantify the effect of pomalidomide on the secretion of cytokines like IL-2 and IFN-γ from peripheral blood mononuclear cells (PBMCs).[10][11]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Pomalidomide (stock solution in DMSO)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for T-cell stimulation
-
Human IL-2 and IFN-γ ELISA kits
-
96-well plates
-
Microplate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete culture medium.
-
Treatment and Stimulation: Add pomalidomide at desired concentrations (e.g., 0.1, 1, 10 µM). Simultaneously, stimulate the cells with PHA (5 µg/mL) or anti-CD3/CD28 beads. Include appropriate controls (unstimulated, stimulated without pomalidomide, vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
ELISA: Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of each cytokine in the supernatants.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This protocol assesses the anti-angiogenic activity of pomalidomide by measuring its effect on the formation of capillary-like structures by endothelial cells.[12][13][14]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Matrigel® Basement Membrane Matrix
-
Pomalidomide (stock solution in DMSO)
-
96-well plates
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of pomalidomide (e.g., 1, 10, 50 µM) or vehicle control.
-
Incubation: Seed the HUVEC suspension onto the solidified Matrigel® at a density of 1.5 x 10^4 cells/well. Incubate for 4-18 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Image Acquisition: Visualize and capture images of the tube-like structures using an inverted microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).
Western Blot for Ikaros and Aiolos Degradation
This protocol is used to detect the pomalidomide-induced degradation of the neosubstrates Ikaros and Aiolos.[15][16][17][18][19]
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Pomalidomide (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Ikaros, anti-Aiolos, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat multiple myeloma cells with various concentrations of pomalidomide for different time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Perform densitometry analysis to quantify the protein band intensities, normalizing to the loading control.
Conclusion
Pomalidomide's unique mechanism of action as a molecular glue that hijacks the cellular protein degradation machinery has profound implications for cancer therapy. By targeting Cereblon and inducing the degradation of key oncoproteins like Ikaros and Aiolos, pomalidomide exerts a multi-faceted anti-tumor effect. The functionalization of pomalidomide to create derivatives like this compound has further expanded its utility, enabling the development of innovative therapeutic modalities such as PROTACs. A thorough understanding of its biological activities and the experimental methods to assess them is crucial for researchers and drug development professionals working to harness the full therapeutic potential of this important class of molecules.
References
- 1. This compound | 连接子-E3连接酶配体偶合物 | MCE [medchemexpress.cn]
- 3. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pomalidomide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Cytokine analysis - ELISA / CBA [sanquin.org]
- 12. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
The Pivotal Role of Pomalidomide's 5-Piperidylamine Moiety in Molecular Glue Neosubstrate Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide, a third-generation immunomodulatory drug (IMiD), has revolutionized the treatment of multiple myeloma. Its therapeutic efficacy stems from its function as a molecular glue, a small molecule that induces or stabilizes interactions between an E3 ubiquitin ligase and a neosubstrate, leading to the targeted degradation of the latter. This technical guide provides an in-depth analysis of the critical role of pomalidomide's 5-piperidylamine moiety in the development of molecular glues. We will delve into the mechanism of action, present key quantitative data, detail essential experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Introduction: The Molecular Glue Paradigm
Molecular glues represent a novel therapeutic modality that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, molecular glues facilitate the formation of a ternary complex between an E3 ubiquitin ligase and a target protein, which would not typically interact. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Pomalidomide is a quintessential example of a molecular glue. It binds to the Cereblon (CRBN) E3 ubiquitin ligase, thereby recruiting neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), for degradation.[1][2] This targeted degradation is central to pomalidomide's anti-myeloma and immunomodulatory activities.[3][4]
The Critical Role of the 5-Piperidylamine Moiety
The chemical structure of pomalidomide features a glutarimide ring, which is a derivative of piperidine. This glutarimide moiety is essential for its interaction with CRBN.[5] It fits into a specific hydrophobic pocket on the CRBN protein, often referred to as the "thalidomide-binding domain," which is formed by three tryptophan residues.[6][7] The 5-amino group on the phthalimide ring of pomalidomide further enhances its binding affinity and contributes to the recruitment of specific neosubstrates.[8]
The binding of the glutarimide moiety of pomalidomide to CRBN induces a conformational change in the substrate receptor, creating a new surface for the recruitment of IKZF1 and IKZF3.[7] This ternary complex formation is a prerequisite for the subsequent ubiquitination and degradation of these transcription factors.
Quantitative Data: Binding Affinities and Cellular Potency
The efficacy of a molecular glue is determined by several quantitative parameters, including its binding affinity to the E3 ligase, the efficiency of neosubstrate degradation, and its potency in cellular models.
| Parameter | Molecule | Value | Assay Method | Reference |
| Binding Affinity (Kd) | Pomalidomide | ~157 nM | Competitive Titration | [8] |
| Lenalidomide | ~178 nM | Competitive Titration | [8] | |
| Thalidomide | ~250 nM | Competitive Titration | [8] | |
| Binding Affinity (IC50) | Pomalidomide | ~2 µM | Competitive Binding Assay | [5] |
| Lenalidomide | ~2 µM | Competitive Binding Assay | [5] | |
| Cellular Potency (IC50) | Pomalidomide | 8 µM (RPMI8226 cells) | MTT Assay | [9] |
| Pomalidomide | 10 µM (OPM2 cells) | MTT Assay | [9] |
Signaling Pathways and Experimental Workflows
Pomalidomide-Induced Signaling Pathway in Multiple Myeloma
Pomalidomide's therapeutic effects are a direct consequence of the degradation of IKZF1 and IKZF3. These transcription factors are crucial for the survival of multiple myeloma cells. Their degradation leads to the downregulation of key oncogenic proteins, such as c-Myc and interferon regulatory factor 4 (IRF4), ultimately inducing cell cycle arrest and apoptosis.[2][10]
Experimental Workflow for Molecular Glue Characterization
The characterization of a molecular glue like pomalidomide involves a series of experiments to confirm its mechanism of action, from demonstrating ternary complex formation to quantifying protein degradation and assessing cellular effects.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the pomalidomide-dependent interaction between CRBN and its neosubstrates (IKZF1/IKZF3) in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture multiple myeloma cells (e.g., MM.1S) to the desired density. Treat the cells with pomalidomide at a concentration known to induce degradation (e.g., 1 µM) or DMSO as a vehicle control for a specified time (e.g., 4-6 hours).
-
Cell Lysis: Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to CRBN (or the neosubstrate) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with antibodies against CRBN and the neosubstrate (IKZF1 or IKZF3) to detect the co-precipitated proteins.[11]
In Vitro Ubiquitination Assay
Objective: To reconstitute the pomalidomide-induced ubiquitination of a neosubstrate in a cell-free system.
Methodology:
-
Reaction Setup: In a reaction tube, combine the following components in a ubiquitination buffer:
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the neosubstrate. The appearance of higher molecular weight bands or a smear above the unmodified neosubstrate indicates polyubiquitination.[12][14]
Western Blotting for Protein Degradation
Objective: To quantify the degradation of neosubstrates in cells upon treatment with pomalidomide.
Methodology:
-
Cell Treatment and Lysis: Treat cells with a range of pomalidomide concentrations for a specific duration. Harvest and lyse the cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the neosubstrates (IKZF1, IKZF3) and a loading control (e.g., GAPDH, β-actin).
-
Detection: After incubation with a secondary antibody, visualize the protein bands using a chemiluminescence detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.[15][16]
Conclusion
Pomalidomide's function as a molecular glue, critically dependent on its 5-piperidylamine (glutarimide) moiety, has paved the way for a new era in drug discovery. The ability to induce the degradation of previously "undruggable" targets like transcription factors offers immense therapeutic potential. A thorough understanding of the underlying molecular mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the rational design and development of the next generation of molecular glues for a wide range of diseases.
References
- 1. scilit.com [scilit.com]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 5. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Glue: An In-depth Technical Guide to the Pomalidomide-Cereblon Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding of Pomalidomide to its target protein, Cereblon (CRBN). Pomalidomide, a potent immunomodulatory agent, functions as a "molecular glue," inducing proximity between CRBN, the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, and specific target proteins, leading to their ubiquitination and subsequent proteasomal degradation. This mechanism is central to its therapeutic efficacy, particularly in the treatment of multiple myeloma.
The Pomalidomide-Cereblon Binding Interaction: A Quantitative Perspective
The binding of Pomalidomide to Cereblon is a critical initiating event in its mechanism of action. This interaction has been characterized by various biophysical and biochemical assays, providing quantitative data on its affinity. The glutarimide moiety of Pomalidomide is essential for this binding, fitting into a specific hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN.[1][2][3]
Table 1: Quantitative Binding Affinity of Pomalidomide to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Cell Line/System | Reference |
| Pomalidomide | ~157 nM | 1.2 µM - 3 µM | Competitive Titration, Competitive Binding Assay, TR-FRET | Recombinant human CRBN-DDB1 complex, U266 myeloma cells | [4][5] |
| Pomalidomide | 12.5 µM | - | Isothermal Titration Calorimetry (ITC) | C-terminal domain of CRBN | [6] |
| Pomalidomide | 55 ± 1.8 µM | - | Solution NMR Spectroscopy | C-terminal domain of CRBN | [6] |
| Pomalidomide | - | ~2 µM | Competitive Binding Assay | U266 myeloma cell extracts | [1][2] |
| Pomalidomide | - | 153.9 nM | Fluorescence Polarization | Recombinant human CRBN/DDB1 complex | [7] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide's therapeutic effects are a direct consequence of its ability to modulate the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[8][9] This complex, composed of Cullin-4A (CUL4A), DNA damage-binding protein 1 (DDB1), regulator of cullins 1 (ROC1 or RBX1), and the substrate receptor CRBN, is responsible for tagging proteins with ubiquitin, marking them for degradation by the proteasome.[10][11]
Upon binding to CRBN, Pomalidomide induces a conformational change that creates a novel binding surface. This new interface facilitates the recruitment of "neosubstrates," proteins not normally targeted by CRBN.[9][12] The most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells.[8][13][14][15] The subsequent polyubiquitination and degradation of IKZF1 and IKZF3 lead to the downregulation of key oncogenic pathways, including c-Myc and IRF4, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[8]
References
- 1. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon -Journal of the Korean Magnetic Resonance Society | 학회 [koreascience.kr]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cereblon - Wikipedia [en.wikipedia.org]
- 11. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. beyondspringpharma.com [beyondspringpharma.com]
- 15. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Pomalidomide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide is a potent immunomodulatory agent, approved for the treatment of multiple myeloma. It is a derivative of thalidomide and exhibits enhanced anti-neoplastic and anti-angiogenic properties. A crucial step in its synthesis involves the coupling of a substituted phthalic acid derivative with 3-aminopiperidine-2,6-dione. This document provides a detailed protocol for the synthesis of pomalidomide, focusing on a common and efficient synthetic route. Additionally, it outlines the key signaling pathway through which pomalidomide exerts its therapeutic effects.
Introduction
Pomalidomide's mechanism of action is multifaceted, involving direct anti-tumor effects, as well as modulation of the tumor microenvironment and the immune system.[][2] A key molecular target of pomalidomide is the protein cereblon (CRBN), a component of the E3 ubiquitin ligase complex.[][2] By binding to CRBN, pomalidomide triggers the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][3] This leads to apoptosis of myeloma cells and stimulation of T-cell activity.
The synthesis of pomalidomide can be achieved through various routes. A widely adopted method involves the nucleophilic aromatic substitution (SNAr) reaction between a protected 4-amino-phthalic acid derivative and 3-aminopiperidine-2,6-dione, or the direct reaction of a 4-substituted phthalic anhydride or its equivalent with 3-aminopiperidine-2,6-dione. This document details a common synthetic approach starting from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride.
Data Presentation
Table 1: Summary of a Representative Pomalidomide Synthesis Protocol
| Step | Reaction | Key Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Condensation | 4-nitroisobenzofuran-1,3-dione, 3-aminopiperidine-2,6-dione hydrochloride, Acetic Acid | Reflux | 4 | ~85 | >98 (HPLC) |
| 2 | Reduction | 4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, Pd/C, Hydrogen | Room Temperature | 12 | ~76 | >99.5 (HPLC) |
| Overall | Two-step synthesis | ~65 | >99.5 (HPLC) |
Note: Yields and purity are representative and can vary based on specific experimental conditions and scale. A reported synthesis starting from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride resulted in a total yield of 65% with an HPLC purity of 99.56%.[4]
Experimental Protocols
Synthesis of 4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Intermediate)
-
Reagents and Materials:
-
4-nitroisobenzofuran-1,3-dione
-
3-aminopiperidine-2,6-dione hydrochloride
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
-
Procedure:
-
To a round-bottom flask, add 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride.
-
Add glacial acetic acid to the flask to serve as the solvent.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to reflux and maintain for approximately 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
-
Synthesis of Pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)
-
Reagents and Materials:
-
4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
-
-
Procedure:
-
In a reaction flask, dissolve the intermediate, 4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, in a suitable solvent such as methanol or ethyl acetate.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution. The amount is typically 5-10 mol% of the substrate.
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Stir the mixture vigorously at room temperature under a hydrogen atmosphere for approximately 12 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting solid is pomalidomide. Further purification can be achieved by recrystallization if necessary.
-
An alternative synthesis involves reacting 3-nitrophthalic acid with 1,1'-carbonyldiimidazole (CDI), followed by the addition of 3-aminopiperidine-2,6-dione hydrochloride.[5] The resulting nitro intermediate is then reduced to pomalidomide using a catalyst such as palladium on carbon or Raney nickel.[5]
Visualizations
Pomalidomide Synthesis Workflow
Caption: A two-step synthesis of Pomalidomide.
Pomalidomide Signaling Pathway
Caption: Pomalidomide's mechanism via CRBN modulation.
References
Application Notes and Protocols: Pomalidomide 5-Piperidylamine Conjugation to a Protein of Interest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide is a potent immunomodulatory agent that functions as a "molecular glue" to induce the degradation of specific target proteins.[1][2] It achieves this by binding to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, and recruiting neosubstrates for ubiquitination and subsequent proteasomal degradation.[3][4] The ability to harness this mechanism by conjugating pomalidomide to a protein of interest opens up novel therapeutic and research avenues, enabling the targeted degradation of proteins that may otherwise be intractable.
These application notes provide a comprehensive guide to the conjugation of a pomalidomide derivative to a protein of interest. The protocols cover the synthesis of a functionalized pomalidomide-linker, conjugation to the target protein via different reactive chemistries, and the analytical methods for characterizing the final conjugate.
Signaling Pathway: Pomalidomide-Mediated Protein Degradation
Pomalidomide binding to CRBN alters the substrate specificity of the CRL4^CRBN^ E3 ligase complex. This leads to the recruitment of "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), marking them for ubiquitination and degradation by the 26S proteasome.[3][5] By conjugating pomalidomide to a protein of interest, this degradation machinery can be redirected to a new target.
Caption: Pomalidomide-POI conjugate recruits the CRL4-CRBN E3 ligase to the target protein for degradation.
Experimental Workflows and Protocols
The overall workflow for generating a pomalidomide-protein conjugate involves three key stages: synthesis of a functionalized pomalidomide-linker, conjugation to the protein of interest, and characterization of the conjugate.
Caption: General workflow for pomalidomide-protein conjugation.
Protocol 1: Synthesis of Pomalidomide-Linker with a Carboxylic Acid Handle
This protocol describes the synthesis of a pomalidomide derivative with a terminal carboxylic acid, which can be used for conjugation to primary amines on a protein using carbodiimide chemistry. This is based on the reaction of 4-fluorothalidomide with an amino acid.[3][6]
Materials:
-
4-Fluorothalidomide
-
Glycine tert-butyl ester hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Synthesis of Pomalidomide-Glycine tert-butyl ester:
-
To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add glycine tert-butyl ester hydrochloride (1.1 eq) and DIPEA (3.0 eq).[3]
-
Stir the reaction mixture at 130°C for 16 hours.[3]
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pomalidomide-glycine tert-butyl ester.
-
-
Deprotection of the Carboxylic Acid:
-
Dissolve the purified pomalidomide-glycine tert-butyl ester in a mixture of TFA and DCM (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Remove the solvent and TFA under reduced pressure (co-evaporate with DCM if necessary) to obtain the final pomalidomide-linker with a carboxylic acid handle.
-
Protocol 2: Amine-Reactive Conjugation to a Protein of Interest
This protocol utilizes the pomalidomide-linker with a carboxylic acid handle and couples it to primary amines (lysine residues and N-terminus) on the protein of interest using EDC/NHS chemistry.[7][8]
Materials:
-
Protein of interest in a non-amine-containing buffer (e.g., PBS, pH 7.2-8.0)
-
Pomalidomide-linker with a carboxylic acid handle
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Quenching buffer (e.g., Tris or glycine solution)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Activation of Pomalidomide-Linker:
-
Dissolve the pomalidomide-linker with a carboxylic acid handle in an appropriate solvent (e.g., DMSO).
-
In a separate tube, dissolve EDC (1.5 eq to linker) and NHS (1.5 eq to linker) in the activation buffer.
-
Add the pomalidomide-linker solution to the EDC/NHS solution and incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Protein:
-
Add the activated pomalidomide-linker solution to the protein solution. The molar ratio of linker to protein should be optimized (start with a 5-20 fold molar excess).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching buffer to a final concentration of 10-50 mM and incubate for 15 minutes.
-
Purify the pomalidomide-protein conjugate from excess reagents using a desalting column or SEC.
-
Protocol 3: Sulfhydryl-Reactive Conjugation to a Protein of Interest
This protocol is for proteins containing free cysteine residues. It involves synthesizing a pomalidomide-linker with a maleimide group. This method offers more site-specific conjugation compared to amine-reactive methods.[9][10]
Materials:
-
Protein of interest with free sulfhydryl groups in a suitable buffer (e.g., PBS, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation)
-
Pomalidomide-linker with a maleimide group (can be synthesized by reacting a pomalidomide-linker with an amine handle with a maleimide-NHS ester crosslinker)
-
Reducing agent (e.g., TCEP) if cysteines are in a disulfide bond
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
SEC column for purification
Procedure:
-
Protein Preparation (if necessary):
-
If the protein has disulfide bonds that need to be reduced to generate free sulfhydryls, treat the protein with a reducing agent like TCEP. Remove the reducing agent before proceeding.
-
-
Conjugation:
-
Dissolve the pomalidomide-linker with a maleimide group in a minimal amount of organic solvent (e.g., DMSO) and add it to the protein solution. A 5-20 fold molar excess of the linker is a good starting point for optimization.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a quenching reagent.
-
Purify the conjugate using SEC to remove unreacted linker and quenching reagent.
-
Characterization of the Pomalidomide-Protein Conjugate
Thorough characterization is crucial to ensure the quality and consistency of the conjugate.
Table 1: Analytical Techniques for Conjugate Characterization
| Parameter | Analytical Method | Principle | Typical Output |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy | Measures absorbance at 280 nm (protein) and at the λmax of pomalidomide to calculate the molar ratio.[11][12][13][14] | Average number of pomalidomide molecules per protein. |
| Mass Spectrometry (Intact Mass) | Measures the mass of the intact conjugate to determine the distribution of species with different numbers of attached pomalidomide molecules.[15][16] | Distribution of drug-to-antibody ratio (DAR). | |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | Separates molecules based on size. Can detect aggregates and fragments. | Chromatogram showing monomer, aggregate, and fragment peaks. |
| SDS-PAGE | Separates proteins by molecular weight under denaturing conditions. | Gel image showing the purity and apparent molecular weight of the conjugate. | |
| Identity and Conjugation Site | Mass Spectrometry (Peptide Mapping) | The conjugate is digested into peptides, which are then analyzed by LC-MS/MS to identify the modified peptides and pinpoint the exact amino acid residues where pomalidomide is attached.[17][18] | Identification of conjugation sites. |
| Confirmation of Conjugation | Reversed-Phase HPLC (RP-HPLC) | Separates the conjugate from the unconjugated protein based on hydrophobicity.[4][5] | Chromatogram with a new peak for the more hydrophobic conjugate. |
| Hydrophobic Interaction Chromatography (HIC) | Separates based on hydrophobicity under non-denaturing conditions. Can resolve species with different DOLs.[4] | Chromatogram showing peaks corresponding to different drug-loaded species. |
Protocol 4: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy
This protocol provides a general method for estimating the average number of pomalidomide molecules conjugated to each protein molecule.
Materials:
-
Purified pomalidomide-protein conjugate
-
Unconjugated protein of interest (for reference)
-
Pomalidomide-linker (for reference)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine the molar extinction coefficient (ε) of the protein at 280 nm and the pomalidomide-linker at its maximum absorbance wavelength (λmax) and at 280 nm.
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and at the λmax of the pomalidomide-linker (Amax).
-
Calculate the correction factor (CF) for the pomalidomide-linker's contribution to the absorbance at 280 nm: CF = (ε of linker at 280 nm) / (ε of linker at λmax).
-
Calculate the protein concentration: Protein Conc. (M) = [A280 - (Amax × CF)] / ε_protein.
-
Calculate the pomalidomide concentration: Pomalidomide Conc. (M) = Amax / ε_linker at λmax.
-
Calculate the DOL: DOL = Pomalidomide Conc. / Protein Conc.
Logical Relationships in Conjugation Strategy
The choice of conjugation chemistry depends on the available functional groups on the protein of interest and the desired level of control over the conjugation site.
Caption: Decision tree for selecting a pomalidomide-protein conjugation strategy.
Conclusion
The conjugation of pomalidomide to a protein of interest is a powerful strategy for inducing targeted protein degradation. The success of this approach relies on the careful selection of conjugation chemistry, optimization of reaction conditions, and thorough characterization of the final product. The protocols and information provided in these application notes serve as a comprehensive guide for researchers to design and execute these experiments, ultimately enabling the development of novel research tools and potential therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellmosaic.com [cellmosaic.com]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. nbinno.com [nbinno.com]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Degree of labeling (DOL) step by step [abberior.rocks]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 16. nuvisan.com [nuvisan.com]
- 17. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Pomalidomide 5-piperidylamine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide 5-piperidylamine is a functionalized derivative of Pomalidomide, an immunomodulatory drug that binds to the Cereblon (CRBN) protein. CRBN is a substrate receptor within the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. By itself, Pomalidomide alters the substrate specificity of the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][][3]
This compound is designed as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates the CRBN-binding moiety (Pomalidomide) and a piperidylamine linker, which can be conjugated to a ligand for a specific protein of interest (POI). The resulting PROTAC molecule can then recruit CRBN to the POI, leading to the targeted degradation of the POI.[4]
These application notes provide an overview of the use of this compound in the development and characterization of PROTACs using various cell-based assays.
Mechanism of Action
Pomalidomide and its derivatives function by hijacking the ubiquitin-proteasome system. The core mechanism involves the following steps:
-
Binding to Cereblon: The Pomalidomide moiety of the PROTAC binds to the CRBN subunit of the CUL4A E3 ubiquitin ligase complex.[1][]
-
Formation of a Ternary Complex: The PROTAC, now bound to CRBN, also binds to the target Protein of Interest (POI) via its specific ligand. This results in the formation of a ternary complex consisting of the POI, the PROTAC, and the E3 ligase complex.
-
Ubiquitination of the POI: The proximity of the E3 ligase to the POI, induced by the PROTAC, facilitates the transfer of ubiquitin molecules to the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.
This targeted protein degradation approach allows for the investigation of protein function and the development of novel therapeutics.
Quantitative Data for Pomalidomide
The following table summarizes key quantitative data for the parent compound, Pomalidomide. The activity of a PROTAC synthesized from this compound will be dependent on the specific POI ligand and the linker characteristics.
| Parameter | Value | Cell Type/System | Assay |
| TNF-α release IC50 | 13 nM | Human PBMCs (LPS-stimulated) | ELISA |
| TNF-α release IC50 | 25 nM | Human whole blood (LPS-stimulated) | ELISA |
| T-regulatory cell growth IC50 | ~1 µM | IL-2 stimulated | Growth Inhibition Assay |
| CRBN Binding IC50 | ~3 µM | Recombinant human CRBN-DDB1 complex | Biochemical Assay |
Signaling Pathway Diagram
Caption: Pomalidomide-based PROTAC mechanism of action.
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize PROTACs synthesized from this compound.
Western Blotting for Protein Degradation
This assay is fundamental for determining the efficacy and potency of a PROTAC by measuring the reduction in the target protein levels.
Materials and Reagents:
-
Cell line expressing the protein of interest
-
PROTAC synthesized from this compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC. Include a vehicle-only control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Heat samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane of an SDS-PAGE gel.
-
Separate proteins by size via electrophoresis.
-
Transfer separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 (concentration for 50% degradation).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of the Pomalidomide moiety of the PROTAC to CRBN in a cellular context.[1][5][6]
Materials and Reagents:
-
Cell line of interest
-
PROTAC or Pomalidomide
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating and cooling samples
-
Western blot or ELISA reagents for CRBN detection
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or Pomalidomide at a fixed concentration. Include a vehicle control.
-
Heating: Aliquot the cell suspension and heat each aliquot at a different temperature for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Analysis of Soluble Fraction:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble CRBN by Western blot or ELISA.
-
-
Data Interpretation: Plot the percentage of soluble CRBN against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[1]
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay determines if the degradation of the POI by the PROTAC induces apoptosis.[7][8][9][10]
Materials and Reagents:
-
Cell line of interest
-
PROTAC
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with the PROTAC at various concentrations for a specified time. Include positive and negative controls.
-
Cell Collection: Harvest both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining:
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry immediately.
-
Use unstained, Annexin V-only, and PI-only controls for compensation.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Experimental Workflow Diagram
Caption: General workflow for PROTAC development and characterization.
Logical Relationship Diagram
Caption: Components and function of this compound.
References
- 1. benchchem.com [benchchem.com]
- 3. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Pomalidomide 5-piperidylamine in In Vitro Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a derivative of thalidomide, is a well-established modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] By binding to CRBN, pomalidomide alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3).[1] Pomalidomide 5-piperidylamine is a functionalized analog of pomalidomide designed for the development of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that co-opt the ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] this compound serves as the CRBN-recruiting ligand, which is connected via a linker to a ligand that binds to the target protein. This ternary complex formation between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and degradation of the target protein.[3]
These application notes provide detailed protocols for utilizing this compound in the context of PROTACs for in vitro protein degradation studies.
Mechanism of Action
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[3]
Caption: Pomalidomide-based PROTACs induce ternary complex formation, leading to ubiquitination and proteasomal degradation of the target protein.
Quantitative Data
| Ligand | Binding Affinity (Kd) to CRBN | Assay Method |
| Pomalidomide | ~157 nM | Competitive Titration |
Table 1: Binding Affinity of Pomalidomide to CRBN. Data for the parent molecule provides a baseline for PROTAC design.[5]
| PROTAC Target | Cell Line | DC50 | Dmax |
| EGFRWT | A549 | 32.9 nM | >90% |
| HDAC8 | - | 147 nM | 93% |
| BTK | Mino | 2.2 nM | 97% |
Table 2: Representative Degradation Data for Pomalidomide-based PROTACs. DC50 and Dmax values vary depending on the target protein, linker, and cell line used.[6][7][8]
Experimental Protocols
In Vitro Target Protein Degradation Assay (Western Blot)
This protocol is used to determine the dose-dependent degradation of a target protein and to calculate the DC50 and Dmax values.[3]
Caption: A typical experimental workflow for determining DC50 and Dmax values of a PROTAC.
Materials:
-
Cell line expressing the target protein
-
This compound-based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the this compound-based PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) to allow for protein degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[4]
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant ubiquitin
-
Recombinant target protein
-
ATP
-
Ubiquitination reaction buffer
-
This compound-based PROTAC
-
SDS-PAGE sample buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRL4-CRBN complex, ubiquitin, and the target protein in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the this compound-based PROTAC to the desired final concentration. Include a vehicle control (DMSO).
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the samples by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol is used to verify the formation of the ternary complex (Target Protein-PROTAC-CRBN) in a cellular context.
Caption: Co-immunoprecipitation workflow to detect ternary complex formation.
Materials:
-
Cell line expressing the target protein
-
This compound-based PROTAC
-
Lysis buffer
-
Antibody against the target protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibody against CRBN
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells and collect the supernatant.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein, followed by the addition of Protein A/G magnetic beads to capture the immune complexes.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using an antibody against CRBN. An increased CRBN signal in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
Conclusion
This compound is a valuable chemical tool for the development of potent and selective PROTACs. The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound-based PROTACs, enabling researchers to assess their degradation efficiency, mechanism of action, and ability to form the crucial ternary complex. These studies are essential for the advancement of novel protein degraders in drug discovery and chemical biology.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. This compound | NanoAxis LLC [nanoaxisllc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system.[1] Pomalidomide is a widely used ligand for the E3 ubiquitin ligase Cereblon (CRBN), making it a crucial component in the design of effective protein degraders.[2][3]
Introduction
PROTACs are composed of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein.[2] The modular nature of PROTACs allows for the specific targeting of a wide array of proteins.[4] The synthesis of pomalidomide-based PROTACs typically involves the functionalization of pomalidomide with a linker that can be subsequently conjugated to a ligand for the target protein.[4]
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by recruiting the CRBN E3 ligase to a specific protein of interest. The pomalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule binds to the target protein. This induced proximity forms a ternary complex, which facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[2] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2]
Mechanism of a Pomalidomide-based PROTAC.
Synthetic Strategies for Pomalidomide-Based PROTACs
Several synthetic routes can be employed for the preparation of pomalidomide-based PROTACs. The choice of strategy often depends on the desired linker and the available functional groups on the target protein ligand. A common and versatile approach involves the synthesis of a pomalidomide derivative with a reactive handle, such as an azide, which can then be coupled to the target ligand using click chemistry.[2][4] Other methods include nucleophilic aromatic substitution (SNAr) on 4-fluorothalidomide and direct acylation or alkylation of pomalidomide.[1][5][6]
| Synthetic Strategy | Key Reagents and Conditions | Notes |
| Amide Bond Formation | Pomalidomide, Linker-COCl, THF, reflux.[6] | Direct acylation of the amino group on pomalidomide. Can add polarity to the final PROTAC.[5] |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Fluorothalidomide, Amine-Linker, DIPEA, DMSO.[1][5] | A reliable method for installing N-substituted linkers.[5] Microwave-assisted synthesis can significantly reduce reaction times.[7] |
| Alkylation | Pomalidomide, Alkyl Halide-Linker, Base (e.g., K₂CO₃), DMF.[2] | Generally suffers from lower yields and poor chemoselectivity.[6] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" | Pomalidomide-Linker-N₃, Alkyne-Linker-POI Ligand, CuSO₄, Sodium Ascorbate, t-BuOH/H₂O or DMF.[4] | A highly efficient and specific conjugation method.[4] Requires the pre-synthesis of azide- and alkyne-functionalized components. |
Experimental Protocols
Protocol 1: Synthesis of Pomalidomide-C5-Azide
This protocol describes the synthesis of a pomalidomide derivative with a five-carbon linker terminating in an azide group, a versatile intermediate for PROTAC synthesis.[2]
Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).[2]
-
Stir the reaction mixture at 60 °C for 12 hours.[2]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (DCM) three times.[2]
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to afford N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.[2]
Step 2: Synthesis of Pomalidomide-C5-Azide
-
To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in DMF, add sodium azide (3.0 eq).[2]
-
Stir the reaction mixture at 60 °C for 6 hours.[2]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM three times.[2]
-
Wash the combined organic layers with water and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% MeOH in DCM) to yield pomalidomide-C5-azide.[2]
Protocol 2: PROTAC Synthesis via CuAAC (Click Chemistry)
This protocol outlines the conjugation of pomalidomide-C5-azide to an alkyne-modified target protein ligand.[4]
-
In a reaction vial, dissolve the alkyne-modified target protein ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).[4]
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (0.2 eq).[4]
-
Stir the reaction mixture at room temperature for 4-12 hours.[4]
-
Monitor the reaction progress by LC-MS.[4]
-
Upon completion, purify the PROTAC molecule by preparative HPLC to obtain the final product.[4]
-
Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS.[4]
Experimental Workflow for PROTAC Evaluation
The evaluation of a newly synthesized pomalidomide-based PROTAC involves a series of in vitro experiments to confirm its mechanism of action and efficacy.[8]
Experimental workflow for PROTAC evaluation.
Data Presentation: Impact of Linker Composition on PROTAC Efficacy
The linker connecting the pomalidomide moiety to the target protein ligand is a critical determinant of PROTAC efficacy.[8] Its length and composition influence the formation of a stable and productive ternary complex.[8] The following tables summarize quantitative data illustrating the impact of linker variations on the degradation of target proteins.
Table 1: Pomalidomide-Based PROTACs Targeting BTK [8]
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A | PEG-based, short | 50 | >90 |
| PROTAC B | PEG-based, medium | 15 | >95 |
| PROTAC C | Alkyl chain, medium | 25 | >95 |
| PROTAC D | PEG-based, long | 100 | 80 |
| Data synthesized from published literature.[8] |
Table 2: Pomalidomide-Based PROTACs Targeting EGFRWT [8]
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC E | PEG-based, 4 units | 8.5 | ~90 |
| PROTAC F | PEG-based, 6 units | 5.2 | >95 |
| PROTAC G | Alkyl chain, 8 carbons | 12.1 | ~90 |
| PROTAC H | Alkyl chain, 10 carbons | 20.5 | ~85 |
| Data synthesized from published literature.[8] |
Conclusion
The rational design and synthesis of pomalidomide-based PROTACs are essential for the development of novel therapeutics. The protocols and data presented here provide a framework for the synthesis and evaluation of these potent protein degraders. A systematic approach to linker optimization is crucial for achieving high potency and selectivity.[8]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Protein Degradation by Pomalidomide-Based PROTACs via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins by harnessing the cell's own protein degradation machinery.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs induce its selective intracellular destruction.[2] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
Pomalidomide, an immunomodulatory drug (IMiD), is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[][4] Its derivatives are frequently used in the synthesis of CRBN-recruiting PROTACs.[1] This document provides a detailed protocol for utilizing Western blotting to quantitatively assess the degradation of a target protein induced by pomalidomide-based PROTACs. Western blotting is a fundamental technique to qualitatively and quantitatively measure the degradation of a target protein following treatment.[4] Key parameters determined from these experiments include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[2]
Signaling Pathway of Pomalidomide-Based PROTAC Action
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ubiquitin ligase.[1] This proximity allows for the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[1]
Experimental Protocols
This section provides a detailed methodology for assessing pomalidomide PROTAC-induced protein degradation using Western blot analysis.
Materials and Reagents
-
Cell Line: A human cell line expressing the protein of interest.
-
Pomalidomide-based PROTAC: Stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control), a negative control compound incapable of binding to the target or E3-ligase.[5]
-
Cell Culture Medium and Reagents.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.[6]
-
Protein Assay Kit: (e.g., BCA assay).[4]
-
Laemmli Sample Buffer (4X). [7]
-
SDS-PAGE Gels, Electrophoresis, and Transfer Apparatus.
-
PVDF or Nitrocellulose Membranes. [4]
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[7]
-
Primary Antibodies: Specific for the protein of interest and a loading control (e.g., GAPDH, β-actin, or α-tubulin).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.[7]
-
Chemiluminescent Substrate (ECL). [7]
-
Imaging System: For chemiluminescence detection.[4]
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol for measuring PROTAC-mediated protein degradation.
Step-by-Step Procedure
1. Cell Seeding and Treatment
-
Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will ensure 70-80% confluency at the time of harvest.[7] Allow cells to adhere overnight.[7]
-
Treat cells with varying concentrations of the pomalidomide-based PROTAC to determine the dose-response. A vehicle-only control (e.g., 0.1% DMSO) must be included.[2]
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 4, 8, 16, 24 hours).[7]
2. Cell Lysis and Protein Quantification
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[2]
-
Add ice-cold lysis buffer (e.g., 100-200 µL for a 6-well plate) with protease and phosphatase inhibitors to each well.[6][7]
-
Scrape the adherent cells and transfer the lysate to a pre-cooled microcentrifuge tube.[8]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[7]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[4]
-
Transfer the supernatant (protein lysate) to a new tube.[7]
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[4]
3. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.[7]
-
Add 4X Laemmli sample buffer to a final concentration of 1X.[7]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[2]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[7]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[7]
4. Protein Transfer and Immunoblotting
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Incubate the membrane with the primary antibody against the protein of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times with TBST for 5-10 minutes each.[2]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST for 10 minutes each.[7]
5. Detection and Analysis
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.[7]
-
Capture the chemiluminescent signal using an imaging system.[7]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[7]
-
Normalize the intensity of the target protein band to the corresponding loading control band.[7]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[2]
-
Generate a dose-response curve to determine the DC50 and Dmax values.[2]
Data Presentation
Quantitative data from Western blot analysis should be summarized in tables for clear comparison.
Table 1: Dose-Response of PROTAC-X on Target Protein Degradation
| PROTAC-X Concentration (nM) | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 50 | 0.23 | 77% |
| 100 | 0.15 | 85% |
| 500 | 0.12 | 88% |
| 1000 | 0.11 | 89% |
Table 2: Time-Course of PROTAC-X (100 nM) on Target Protein Degradation
| Treatment Time (hours) | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Vehicle (0h) |
| 0 | 1.00 | 0% |
| 4 | 0.65 | 35% |
| 8 | 0.35 | 65% |
| 16 | 0.18 | 82% |
| 24 | 0.15 | 85% |
Table 3: Summary of Degradation Parameters for Various Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| dALK-2 | ALK | SU-DHL-1 | ~10 | >95 |
| GP262 | p110α | MDA-MB-231 | 227.4 | 71.3[9] |
| GP262 | p110γ | MDA-MB-231 | 42.23 | 88.6[9] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9[9] |
| MS21 | pan-Akt | HEK-293 | Varies | Varies |
Note: The data presented in Tables 1 and 2 are representative examples. The data for dALK-2 is based on a C5-alkyne modification of pomalidomide.[10] The data for MS21 shows that it induces degradation of pan-Akt proteins.[11]
Conclusion
Western blotting is a robust and widely used method for the initial validation and characterization of pomalidomide-based PROTACs.[5][12] This protocol provides a comprehensive guide for researchers to reliably assess the efficacy and mechanism of action of these novel protein degraders. Adherence to this protocol will enable the generation of reproducible data for determining key parameters such as DC50 and Dmax, which are crucial for the development of new therapeutics. For high-throughput screening, alternative methods such as capillary Western blot or HiBiT-based detection may be considered.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Sample Preparation Protocol [novusbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Sample preparation for western blot | Abcam [abcam.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. selvita.com [selvita.com]
Application Notes and Protocols: Pomalidomide Solubility and Use in In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pomalidomide is a third-generation immunomodulatory drug (IMiD), an analog of thalidomide, with established antineoplastic and immunomodulatory activities.[1][2] It is approved for the treatment of multiple myeloma, particularly for patients who have relapsed or become refractory to other treatments.[3] The primary mechanism of action for pomalidomide involves its function as a "molecular glue."[4] It binds directly to the Cereblon (CRBN) protein, which is a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][5][6] This binding event alters the E3 ligase's substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][5][6] The degradation of these transcription factors leads to direct anti-proliferative and pro-apoptotic effects in myeloma cells, as well as potent immunomodulatory effects on the tumor microenvironment.[2][3]
Given its low solubility in aqueous solutions, proper preparation and handling of pomalidomide are critical for obtaining reliable and reproducible results in in vitro experiments.[7][8] These application notes provide a comprehensive guide to the solubility of pomalidomide and detailed protocols for its use in common in vitro assays.
Section 1: Pomalidomide Solubility
Pomalidomide is a crystalline solid with limited solubility in aqueous buffers across various pH levels, a common challenge for in vitro studies.[7][8] Consequently, organic solvents are required to prepare stock solutions for cell-based and biochemical assays. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for pomalidomide due to its high solubilizing capacity and compatibility with most in vitro experimental setups.[3][7][9] It is also soluble in dimethylformamide (DMF).[7]
For in vitro experiments, a high-concentration stock solution is typically prepared in DMSO and then diluted to the final working concentration in an aqueous buffer or cell culture medium.[7] It is crucial to note that the final aqueous solution should not be stored for more than one day to ensure stability and prevent precipitation.[7]
Data Presentation: Quantitative Solubility of Pomalidomide
The following table summarizes the reported solubility values for pomalidomide in various solvents.
| Solvent | Concentration (mg/mL) | Molarity (mM)¹ | Source(s) |
| DMSO | ~15 mg/mL | ~54.9 mM | [7] |
| DMSO | ≥14 mg/mL | ≥51.2 mM | [10] |
| DMSO | 50 mg/mL | 183.0 mM | [3] |
| Dimethylformamide (DMF) | ~10 mg/mL | ~36.6 mM | [7] |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL | ~0.51 mM | [7] |
| Aqueous Solutions (General) | ~0.01 mg/mL | ~0.037 mM | [8] |
¹Molarity calculated based on a molecular weight of 273.2 g/mol for pomalidomide.[3]
Section 2: Experimental Protocols
Protocol 2.1: Preparation of Pomalidomide Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of pomalidomide, a crucial first step for most in vitro experiments.
Materials:
-
Pomalidomide (lyophilized powder)[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Inert gas (e.g., argon or nitrogen) (optional, but recommended)[7]
Procedure:
-
Bring the lyophilized pomalidomide powder to room temperature before opening the vial to prevent condensation.
-
Calculate the required volume of DMSO to achieve the desired stock concentration. For example, to prepare a 15 mM stock solution from 5 mg of pomalidomide (MW: 273.2 g/mol ):
-
Moles of Pomalidomide = 0.005 g / 273.2 g/mol ≈ 1.83 x 10⁻⁵ mol
-
Volume of DMSO = 1.83 x 10⁻⁵ mol / 0.015 mol/L ≈ 0.00122 L or 1.22 mL.[3]
-
-
Add the calculated volume of DMSO to the vial containing the pomalidomide powder.
-
To aid dissolution, vortex the solution gently. If necessary, the solution can be purged with an inert gas.[7]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid multiple freeze-thaw cycles.[3]
Storage:
-
Lyophilized Powder: Store at -20°C, desiccated. Stable for at least 24 months.[3]
-
DMSO Stock Solution: Store at -20°C. Use within 1 month to prevent loss of potency.[3][10] Some sources indicate stability for up to 6 months at -20°C or 1 year at -80°C.[4]
Protocol 2.2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into an aqueous medium for treating cells.
Procedure:
-
Thaw an aliquot of the pomalidomide DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution into a complete cell culture medium or the appropriate aqueous buffer to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the cell culture wells is consistent across all treatments, including the vehicle control, and is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%, although the tolerance can be cell-line dependent.[9][11]
-
Important: Use the freshly prepared aqueous working solutions immediately. It is not recommended to store aqueous solutions of pomalidomide for more than one day.[7]
Protocol 2.3: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of pomalidomide on a cancer cell line.[12]
Materials:
-
Complete cell culture medium
-
Pomalidomide working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[12]
-
96-well flat-bottom microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.[12]
-
Compound Treatment: Remove the medium and add 100 µL of the prepared pomalidomide working solutions (serial dilutions) to the respective wells. Include vehicle control (DMSO) and untreated control wells.[12]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[12]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[12]
Protocol 2.4: Cereblon (CRBN) Binding Assay (Fluorescence Polarization)
This competitive binding assay measures the ability of pomalidomide to bind to the CRBN-DDB1 complex.[5][13]
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide)[5][13]
-
Pomalidomide (as a positive control/test article)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)[5]
-
Black, low-binding 96-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of pomalidomide in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the diluted pomalidomide. Include wells with assay buffer only for "no inhibitor" and "no enzyme" controls.[5]
-
Enzyme Addition: Add the CRBN-DDB1 complex to all wells except the "no enzyme" control.[5]
-
Incubation 1: Incubate the plate at room temperature for 60 minutes with gentle shaking.[5]
-
Probe Addition: Add the fluorescently labeled thalidomide probe to all wells.
-
Incubation 2: Incubate for an additional 90 minutes at room temperature, protected from light.[5]
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader with appropriate filters.[5]
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.[5]
Section 3: Mandatory Visualizations
Diagram 1: Pomalidomide's Mechanism of Action```dot
Caption: A typical workflow for in vitro cell-based assays using pomalidomide.
Diagram 3: Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)
Caption: A protein precipitation workflow for preparing plasma samples for LC-MS/MS analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. DMSO exhibits similar cytotoxicity effects to thalidomide in mouse breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pomalidomide | 19171-19-8 [chemicalbook.com]
- 11. DMSO mimics inhibitory effect of thalidomide on choriocapillary endothelial cell proliferation in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Pomalidomide 5-Piperidylamine: Application and Protocols for Generating Targeted Protein Degrader Libraries
For Researchers, Scientists, and Drug Development Professionals
Pomalidomide, a derivative of thalidomide, is a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This property has made it a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), a class of molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2][3] PROTACs are heterobifunctional molecules, featuring a ligand for an E3 ligase and another for a protein of interest (POI), joined by a chemical linker.[3][] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI.[5][6]
While traditionally the linker in pomalidomide-based PROTACs is attached at the 4-amino position of the phthalimide ring, recent studies have highlighted the advantages of substitution at the C5 position.[7][8] Modification at the C5 position can mitigate the off-target degradation of endogenous zinc finger (ZF) proteins, a common liability associated with C4-functionalized pomalidomide PROTACs.[8][9][10] Pomalidomide 5-piperidylamine represents a key building block for creating such C5-linked degraders, offering a reactive handle for the straightforward conjugation to POI ligands.[11][12]
This document provides detailed application notes and experimental protocols for the use of this compound and related C5-substituted analogs in the generation of degrader libraries.
Quantitative Data on Pomalidomide-Based PROTACs
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of a target protein, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of degradation). The following tables summarize representative data for various pomalidomide-based PROTACs, including a comparison that illustrates the benefits of C5 functionalization.
| Target Protein | E3 Ligase Ligand | Linker Position | Cell Line | DC50 | Dmax | Reference |
| HDAC8 | Pomalidomide | Not Specified | Not Specified | 147 nM | 93% | [8] |
| EGFRWT | Pomalidomide | Not Specified | A549 | Not Specified | 96% | [11] |
| EGFRT790M | Pomalidomide | Not Specified | A549 | Not Specified | 96% | [11] |
Table 1: Performance of Various Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Linker Position | Cell Line | On-Target DC50 | Off-Target Degradation (ZF Proteins) | Reference |
| ALK PROTAC 1 | ALK | C4 | Not Specified | 50 nM | Significant | [9] |
| ALK PROTAC 2 | ALK | C5 | Not Specified | 10 nM | Reduced | [9] |
Table 2: Comparison of C4 vs. C5 Linker Attachment on Pomalidomide for an ALK Degrader
Signaling Pathway and Mechanism of Action
Pomalidomide-based PROTACs function by inducing the proximity of a target protein to the CRBN E3 ubiquitin ligase. This leads to the polyubiquitination of the target protein, marking it for destruction by the 26S proteasome. The PROTAC molecule is then released to engage in another degradation cycle.
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Experimental Protocols
The generation of a pomalidomide-based degrader library involves two key stages: the synthesis of a functionalized pomalidomide-linker conjugate and its subsequent coupling to a library of protein of interest (POI) ligands.
Protocol 1: Synthesis of a Pomalidomide-C5-Azide Linker
This protocol describes a general method for synthesizing a pomalidomide derivative with a C5 azide linker, which can then be coupled to alkyne-modified POI ligands via "click chemistry".[3][5][7]
Materials:
-
5-bromopentan-1-amine hydrobromide
-
Sodium Azide (NaN3)
-
N,N-Dimethylformamide (DMF)
-
4-fluorothalidomide
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of 5-azidopentan-1-amine [3]
-
Dissolve 5-bromopentan-1-amine hydrobromide (1.0 eq) in DMF.
-
Add sodium azide (2.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and DCM.
-
Extract the aqueous layer three times with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 5-azidopentan-1-amine.
Step 2: Synthesis of Pomalidomide-C5-Azide [3][13]
-
Dissolve 4-fluorothalidomide (1.0 eq) and 5-azidopentan-1-amine (1.1 eq) in DMF.
-
Add DIPEA (3.0 eq).
-
Stir the reaction at 90 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with DCM.
-
Wash the combined organic layers with saturated NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield pomalidomide-C5-azide.
Caption: Synthetic workflow for generating a pomalidomide-based PROTAC.
Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate the pomalidomide-C5-azide to an alkyne-modified POI ligand.[5][7]
Materials:
-
Pomalidomide-C5-azide
-
Alkyne-modified POI ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH) and water or DMF
-
HPLC for purification
Procedure:
-
In a reaction vial, dissolve the alkyne-modified POI ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).
-
Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC product by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3: Evaluation of Target Protein Degradation by Western Blot
This is the primary assay to confirm that the synthesized PROTAC induces the degradation of the target protein.[5][7]
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a negative control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA assay kit for protein quantification
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Include a vehicle control (DMSO) and a control with the PROTAC plus a proteasome inhibitor.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody for the POI.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax.
-
Caption: Experimental workflow for Western blot analysis of protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Orgasynth [orgasynth.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pomalidomide 5-piperidylamine in the Development of Targeted Protein Degraders for Multiple Myeloma
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pomalidomide 5-piperidylamine is a functionalized derivative of pomalidomide, a potent immunomodulatory agent. It is not typically used as a standalone therapeutic but serves as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. This compound functions as the E3 ubiquitin ligase ligand, specifically engaging Cereblon (CRBN), a key component of the CRL4-CRBN E3 ligase complex.[][4][5][6] By linking this moiety to a ligand for a target protein, the resulting PROTAC can bring the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[][7]
These application notes will focus on the utility of this chemical tool in the context of Multiple Myeloma (MM), a disease where the parent compound, pomalidomide, has established clinical efficacy. The principles and protocols described can be adapted for developing novel degraders against other therapeutic targets in various disease models.
Mechanism of Action in Multiple Myeloma
Pomalidomide itself exerts a pleiotropic anti-myeloma effect through its interaction with CRBN.[][8] Understanding this mechanism is fundamental to designing PROTACs using pomalidomide-based E3 ligase ligands. The core activities include:
-
Direct Anti-Tumor Effects: Pomalidomide binding to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][4][6] The degradation of these factors downregulates key myeloma survival proteins, including Interferon Regulatory Factor 4 (IRF4) and c-Myc, ultimately inducing cell cycle arrest and apoptosis in myeloma cells.[][9]
-
Immunomodulatory Effects: Pomalidomide enhances the immune system's ability to combat tumor cells. It stimulates the proliferation and activity of T-cells and Natural Killer (NK) cells and increases the production of anti-tumor cytokines like IL-2 and IFN-γ.[4][9] Concurrently, it inhibits the production of pro-inflammatory, pro-tumor cytokines such as TNF-α and IL-6.[][9][10]
-
Anti-Angiogenic Properties: The drug inhibits the formation of new blood vessels, which are crucial for tumor growth, by downregulating factors like Vascular Endothelial Growth Factor (VEGF).[4][10]
Signaling Pathway Diagram
Caption: Logical workflow of a PROTAC utilizing a Pomalidomide-based ligand.
Quantitative Data Summary
The following tables summarize clinical and preclinical data for the parent compound, pomalidomide, in Multiple Myeloma, which provides the rationale for using its derivatives in PROTAC development.
Table 1: Clinical Efficacy of Pomalidomide in Relapsed/Refractory Multiple Myeloma (RRMM)
| Study / Cohort | Treatment Regimen | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| MM-003[8] | Pomalidomide + Low-Dose Dexamethasone | 302 | 32.6% | 4.6 months |
| Richardson et al. (Phase 1)[11] | Pomalidomide (4mg, 21/28d) + Dexamethasone | 14 | 42.9% (at MTD) | 4.9 months (median treatment duration) |
| Siegel et al. (Phase 3b)[8] | Pomalidomide + Low-Dose Dexamethasone | - | 32.6% | 4.6 months |
| IFM 2009-02 (21/28 day schedule)[11] | Pomalidomide + Low-Dose Dexamethasone | - | 42% (≥PR) | Not Reported |
Data represents outcomes in heavily pretreated patient populations refractory to other agents like lenalidomide and bortezomib.
Table 2: In Vitro Activity of Pomalidomide Derivatives
| Compound | Cell Line | Assay | IC50 / EC50 | Key Finding |
| Pomalidomide[5] | Multiple Myeloma Cell Lines | Proliferation | Potent (nM range) | More potent than thalidomide and lenalidomide |
| Compound 5d (Pomalidomide derivative)[12] | MCF-7 (Breast Cancer) | Cell Viability | ~10 µM | Induces apoptosis |
| Lenalidomide/Pomalidomide[13] | T-regulatory cells (Tregs) | Proliferation Inhibition | Up to 50% inhibition at 10 µM | Inhibits suppressive function of Tregs |
Experimental Protocols
The following are generalized protocols for researchers developing and testing PROTACs synthesized from this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a conceptual synthetic workflow. Specific reagents and conditions must be optimized for the target ligand.
Caption: General workflow for synthesizing a PROTAC molecule.
Methodology:
-
Activation & Coupling: The terminal amine of this compound is coupled to a bifunctional linker. If the linker has a carboxylic acid, standard peptide coupling reagents (e.g., HATU, HOBt) can be used. If the linker has an activated ester (e.g., NHS ester), the reaction can proceed directly in a suitable solvent like DMF or DMSO with a non-nucleophilic base.
-
Purification: The intermediate Pomalidomide-linker conjugate is purified, typically using flash column chromatography or preparative HPLC.
-
Second Coupling: The other end of the purified Pomalidomide-linker is then conjugated to the target protein ligand. The reaction chemistry will depend on the functional groups present.
-
Final Purification & Characterization: The final PROTAC molecule is purified to a high degree (>95%) using reverse-phase HPLC. The identity and purity are confirmed by LC-MS and NMR spectroscopy.
Protocol 2: In Vitro Evaluation of Target Protein Degradation
Objective: To confirm that the synthesized PROTAC induces the degradation of the target protein in a CRBN- and proteasome-dependent manner.
Cell Line: A relevant cancer cell line expressing both CRBN and the target protein (e.g., MM.1S for multiple myeloma studies).
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Treatment: Treat cells with the synthesized PROTAC at various concentrations (e.g., 1 nM to 10 µM). Include the following controls:
-
Vehicle control (e.g., DMSO).
-
Target ligand alone.
-
Pomalidomide alone.
-
PROTAC + MG132 (a proteasome inhibitor) to confirm proteasome-dependency.
-
PROTAC + MLN4924 (a NEDD8-activating enzyme inhibitor) to confirm dependency on the CRL E3 ligase system.
-
-
Incubation: Incubate cells for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein, CRBN, and a loading control (e.g., GAPDH, β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein levels to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Signaling Pathway for Pomalidomide's Anti-Myeloma and Immunomodulatory Effects
Caption: Key signaling events modulated by Pomalidomide in multiple myeloma.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Pomalidomide 5'-piperidine-acid Supplier | CAS 2467965-70-2 | Tocris Bioscience [tocris.com]
- 4. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pomalidomide in the treatment of multiple myeloma: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 study of pomalidomide MTD, safety, and efficacy in patients with refractory multiple myeloma who have received lenalidomide and bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pomalidomide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Pomalidomide derivatives, with a specific focus on yield optimization for 5-substituted analogs like Pomalidomide 5-piperidylamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are attempting to synthesize a 5-piperidylamine Pomalidomide derivative and are experiencing very low to no yield. What is a viable synthetic strategy?
A1: Direct synthesis of 5-piperidylamine Pomalidomide is not a standard literature procedure. A plausible and recommended approach involves a multi-step synthesis, starting with a commercially available or synthesized 5-amino substituted precursor. The general strategy involves the synthesis of 5-aminopomalidomide, followed by a carbon-nitrogen (C-N) bond formation step to introduce the piperidylamine moiety.
A proposed synthetic workflow is outlined below:
Q2: Our synthesis of the 5-aminopomalidomide intermediate is resulting in a low yield. What are the common pitfalls?
A2: Low yields in the synthesis of 5-aminopomalidomide often stem from the initial selective reduction of 3,5-dinitrophthalic acid and the subsequent condensation reaction.
| Potential Issue | Recommended Troubleshooting Action |
| Over-reduction of 3,5-dinitrophthalic acid | Use a milder reducing agent such as sodium sulfide (Na₂S) or carefully control the stoichiometry and reaction time of catalytic hydrogenation. This will favor the formation of 3-amino-5-nitrophthalic acid over the diamino product. |
| Poor yield in condensation step | Ensure anhydrous conditions for the condensation of 3-amino-5-nitrophthalic acid with 3-aminopiperidine-2,6-dione hydrochloride. The reaction is typically carried out at elevated temperatures in a high-boiling polar aprotic solvent like DMF or DMAc with a suitable base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salt. |
| Side reactions during condensation | The amino group of 3-amino-5-nitrophthalic acid can potentially react with another molecule of the phthalic acid derivative. Using a coupling agent like DCC or EDC in combination with an activating agent like HOBt can sometimes improve the yield and selectivity of the desired imide formation. |
| Difficult purification | The product and starting materials may have similar polarities. Careful optimization of column chromatography conditions (e.g., gradient elution) is often necessary. Recrystallization from a suitable solvent system can also be an effective purification method. |
Q3: We are struggling with the final C-N coupling step to introduce the piperidine moiety onto the 5-aminopomalidomide core. What are the key parameters to optimize?
A3: The final Buchwald-Hartwig amination (or a similar palladium-catalyzed C-N cross-coupling reaction) is a critical step that requires careful optimization of several parameters.
| Parameter | Considerations and Optimization Strategies |
| Catalyst and Ligand | The choice of palladium catalyst and phosphine ligand is crucial. Common combinations include Pd₂(dba)₃ with ligands like Xantphos, BINAP, or DavePhos. Screen a variety of catalyst/ligand systems to find the optimal combination for this specific substrate. |
| Base | The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include NaOtBu, K₃PO₄, and Cs₂CO₃. The choice of base should be compatible with the substrates and solvent. |
| Solvent | Anhydrous, deoxygenated solvents are essential for successful Buchwald-Hartwig coupling. Toluene, dioxane, and THF are commonly used. Ensure the solvent can solubilize the reactants at the reaction temperature. |
| Temperature and Reaction Time | These reactions are typically run at elevated temperatures (80-120 °C). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of starting materials or product. |
| Purity of Starting Materials | Impurities in the 5-aminopomalidomide or the piperidine reagent can poison the catalyst and inhibit the reaction. Ensure high purity of all reactants. |
A decision tree for troubleshooting this step is provided below:
Experimental Protocols
Protocol 1: Synthesis of 5-Aminopomalidomide
This protocol outlines a plausible method for the synthesis of the key intermediate, 5-aminopomalidomide.
Step 1: Selective Reduction of 3,5-Dinitrophthalic Acid
-
To a solution of 3,5-dinitrophthalic acid (1.0 eq) in aqueous ammonia, add a solution of sodium sulfide (Na₂S) (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Acidify the mixture with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-amino-5-nitrophthalic acid.
Step 2: Condensation and Imide Formation
-
Suspend 3-amino-5-nitrophthalic acid (1.0 eq) and 3-aminopiperidine-2,6-dione hydrochloride (1.05 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add triethylamine (2.5 eq) to the suspension.
-
Heat the reaction mixture to 120-130 °C and stir for 8-12 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain crude 5-nitropomalidomide.
Step 3: Reduction of the Nitro Group
-
Dissolve the crude 5-nitropomalidomide in a mixture of ethanol and ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 5-aminopomalidomide, which can be purified by column chromatography or recrystallization.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of this compound
-
To an oven-dried Schlenk flask, add 5-aminopomalidomide (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, deoxygenated toluene, followed by piperidine (1.2 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | 65 |
| 2 | Pd(OAc)₂ (4) | BINAP (6) | Cs₂CO₃ | Dioxane | 100 | 24 | 45 |
| 3 | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ | Toluene | 110 | 18 | 58 |
| 4 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Dioxane | 110 | 18 | 72 |
Note: The data presented in this table is illustrative and intended to guide optimization.
Pomalidomide 5-piperidylamine stability and degradation in cell culture
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing pomalidom ide and its analogs, such as pomalidomide 5-piperidylamine, in cell culture experiments. The information herein is primarily based on the well-characterized compound pomalidomide. Researchers working with novel analogs should use this as a guide and experimentally determine the specific stability and degradation parameters for their molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is pomalidomide and its general mechanism of action?
A1: Pomalidomide is an immunomodulatory drug (IMiD) with anti-cancer properties. Its primary mechanism of action involves binding to the cereblon (CRBN) protein, which is part of an E3 ubiquitin ligase complex.[][2][3] This binding leads to the targeted degradation of specific proteins, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] The degradation of these factors results in both direct cytotoxic effects on cancer cells and immunomodulatory effects, such as the stimulation of T cells and Natural Killer (NK) cells.[][2][6]
Q2: How should I prepare and store a stock solution of a pomalidomide analog?
A2: Pomalidomide is soluble in organic solvents like DMSO and dimethylformamide (DMF).[7] For cell culture experiments, a common practice is to prepare a high-concentration stock solution in sterile DMSO. For example, a 15 mM stock can be made by reconstituting 5 mg of pomalidomide in 1.22 mL of DMSO.[3] It is recommended to store the lyophilized powder at -20°C, where it can be stable for several years.[3][7] Once dissolved in DMSO, the stock solution should be stored at -20°C and is typically stable for at least one month.[3] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[3]
Q3: What is the stability of pomalidomide in aqueous solutions and cell culture media?
A3: Pomalidomide has low solubility in aqueous solutions (approximately 0.01 mg/mL). When preparing working concentrations for cell culture, the DMSO stock solution should be diluted in the aqueous buffer or cell culture medium. For a 1:6 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.14 mg/mL.[7] It is not recommended to store aqueous solutions for more than one day due to potential degradation.[7] The stability in cell culture media can be influenced by factors such as pH and the presence of serum components. It is advisable to prepare fresh dilutions for each experiment.
Q4: What are the main degradation pathways for pomalidomide?
A4: Pomalidomide can be metabolized in vivo through several pathways, including hydroxylation of the phthalimide ring followed by glucuronidation, and hydrolysis of the glutarimide or phthalimide rings.[8][9] In aqueous solutions, hydrolysis is a potential degradation pathway. While specific degradation rates in cell culture media are not extensively published, the limited stability of aqueous solutions suggests that hydrolysis can occur.
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent compound concentration or activity.
-
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your stock solution of the pomalidomide analog is properly dissolved and has been stored correctly to prevent degradation. Consider preparing a fresh stock solution.
-
Consistent Dilution: Prepare fresh dilutions of the compound for each experiment. Avoid using diluted solutions that have been stored for extended periods.
-
Cell Handling: Maintain consistent cell seeding densities and passage numbers, as cellular responses can vary with these parameters.
-
Reagent Consistency: Use the same lot of reagents (e.g., media, serum, pomalidomide analog) throughout a series of experiments to minimize variability.[4]
-
-
Issue 2: Unexpected cytotoxicity in non-target cells.
-
Possible Cause: The concentration of the pomalidomide analog may be too high, or the cells may be stressed.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal concentration range for your specific cell type and experimental duration to identify a window that provides the desired biological effect without causing excessive cell death.[4]
-
Assess Cell Health: Before starting an experiment, ensure your cells are healthy and have high viability. Stressed cells can be more susceptible to drug-induced toxicity.[4]
-
Shorten Exposure Time: Consider reducing the duration of exposure to the compound to a timeframe sufficient to observe the intended effect.
-
-
Issue 3: Lack of expected biological activity.
-
Possible Cause: Compound degradation, incorrect concentration, or cellular resistance.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: If possible, verify the integrity of your pomalidomide analog using analytical methods like HPLC or LC-MS.
-
Re-evaluate Concentration: Double-check the calculations for your dilutions and consider performing a new dose-response experiment.
-
Check for Resistance: If working with a cell line over a long period, consider the possibility of acquired resistance. This can sometimes be linked to changes in the expression of CRBN.[10][11]
-
-
Data Presentation
Table 1: Solubility of Pomalidomide in Various Solvents
| Solvent | Solubility | Concentration (mM) | Temperature |
| Dimethyl Sulfoxide (DMSO) | ~15-54 mg/mL | ~54.9-197.6 mM | Not Specified/25°C |
| Dimethylformamide (DMF) | ~10 mg/mL | ~36.6 mM | Not Specified |
| Water | ~0.01 mg/mL | ~0.037 mM | Not Specified |
| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | ~0.51 mM | Not Specified |
Note: The variability in reported DMSO solubility may be due to differences in experimental conditions.[12]
Experimental Protocols
Protocol 1: Preparation of Pomalidomide Analog Stock Solution
-
Materials: Pomalidomide analog (solid), sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions (e.g., in a biological safety cabinet), weigh the desired amount of the pomalidomide analog. b. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 273.24 g/mol , dissolve 2.73 mg in 1 mL of DMSO). c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C.
Protocol 2: General Method for Assessing Compound Stability by HPLC
-
Objective: To determine the stability of a pomalidomide analog in a specific medium (e.g., cell culture medium) over time.
-
Materials: Pomalidomide analog stock solution, chosen medium, HPLC system with a suitable column (e.g., C18), appropriate mobile phases.
-
Procedure: a. Prepare a solution of the pomalidomide analog in the test medium at the desired final concentration. b. Immediately inject a sample (Time 0) into the HPLC system to obtain an initial peak area corresponding to the intact compound. c. Incubate the solution under the desired experimental conditions (e.g., 37°C, 5% CO2). d. At various time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the solution and inject them into the HPLC system. e. Analyze the chromatograms to monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products. f. Calculate the percentage of the compound remaining at each time point relative to Time 0.
Visualizations
References
- 2. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mechanism and therapeutic implications of pomalidomide-induced immune surface marker upregulation in EBV-positive lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Overcoming steric hindrance in Pomalidomide PROTAC design
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). The following sections address common challenges encountered during experimental design and execution, with a focus on overcoming steric hindrance to achieve potent and selective protein degradation.
Frequently Asked Questions (FAQs)
Q1: My Pomalidomide-based PROTAC shows poor degradation of the target protein. What are the likely causes related to steric hindrance?
A1: Poor degradation is often a result of inefficient ternary complex formation (Target Protein - PROTAC - CRBN E3 Ligase) due to steric clashes. Key factors to investigate include:
-
Inadequate Linker Length: A linker that is too short may not be able to bridge the distance between the target protein and Cereblon (CRBN), preventing a productive ternary complex formation.[1] Conversely, an excessively long linker can lead to an entropically unfavorable complex.[1]
-
Suboptimal Linker Attachment Point: The point of attachment on the pomalidomide core significantly impacts the orientation of the recruited CRBN. The C5 position of the phthalimide ring is often favored over the C4 position as it can lead to higher degradation activity.[1][2]
-
Unfavorable Linker Composition: The chemical nature of the linker (e.g., hydrophilic polyethylene glycol (PEG) vs. hydrophobic alkyl chains) influences the PROTAC's conformation, solubility, and cell permeability, all of which can affect ternary complex formation.[1][2]
-
Steric Hindrance from the Target Protein: The surface topology of the target protein around the PROTAC binding site may sterically clash with CRBN.
Q2: I'm observing a "hook effect" with my PROTAC. How can I mitigate this?
A2: The "hook effect" occurs at high PROTAC concentrations where the formation of binary complexes (Target-PROTAC or PROTAC-CRBN) dominates over the productive ternary complex, leading to reduced degradation.[1][3] To mitigate this:
-
Optimize PROTAC Concentration: Perform dose-response experiments to identify the optimal concentration range for maximal degradation.
-
Re-evaluate Linker Design: An overly long or flexible linker can contribute to the hook effect.[1] Exploring linkers with optimized length and rigidity may be beneficial.
Q3: My pomalidomide-based PROTAC is causing degradation of off-target zinc-finger proteins. How can this be avoided?
A3: Pomalidomide itself can act as a molecular glue, inducing the degradation of certain zinc-finger (ZF) proteins.[4] To minimize this off-target effect:
-
Utilize the C5 Position for Linker Attachment: Modifications at the C5 position of the pomalidomide phthalimide ring have been shown to reduce the degradation of off-target ZF proteins.[1][4][][6][7][8] This is likely due to steric hindrance that disrupts the formation of the CRBN-pomalidomide-ZF protein ternary complex.[7]
-
Avoid Hydrogen Bond Donors on the Phthalimide Ring: PROTACs lacking a hydrogen bond donor connected to the phthalimide ring have demonstrated minimal off-target ZF degradation.[]
Q4: How do I choose between a PEG and an alkyl linker for my Pomalidomide PROTAC?
A4: The choice between a PEG and an alkyl linker depends on the specific properties of your target protein and warhead.[1]
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic and can improve the solubility and cell permeability of the PROTAC. The ether oxygens in the PEG chain can act as hydrogen bond acceptors, potentially influencing the PROTAC's conformation.[1]
-
Alkyl Linkers: These are more hydrophobic and offer synthetic simplicity and conformational flexibility. However, they may lead to lower solubility of the final PROTAC molecule.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Degradation Efficiency (High DC50, Low Dmax) | Steric hindrance preventing ternary complex formation. | 1. Vary Linker Length: Synthesize a library of PROTACs with different linker lengths (e.g., PEG2 to PEG6 or C3 to C9 alkyl chains).[] 2. Change Linker Attachment Point: If using a C4-linked pomalidomide, switch to a C5-linked analogue.[1][2] 3. Alter Linker Composition: Test both PEG and alkyl linkers to assess the impact on solubility and cell permeability.[1] |
| High Off-Target Degradation (e.g., Zinc-Finger Proteins) | Pomalidomide-mediated molecular glue effect. | 1. Confirm Linker Position: Ensure the linker is attached at the C5 position of the pomalidomide phthalimide ring.[4][6][7][8] 2. Modify Linker Chemistry: Avoid linkers with hydrogen bond donors directly attached to the phthalimide ring.[] |
| Poor Cellular Permeability or Solubility | Unfavorable physicochemical properties of the PROTAC. | 1. Incorporate Hydrophilic Linkers: Utilize PEG linkers to enhance solubility.[1] 2. Introduce Polar Functional Groups: Empirically add basic nitrogen-containing groups to the linker.[10] |
| Inconsistent Results Between Experiments | Issues with experimental setup or reagents. | 1. Verify Reagent Quality: Ensure the purity and stability of the PROTAC and other reagents. 2. Standardize Protocols: Adhere to consistent cell seeding densities, treatment times, and lysis procedures. 3. Include Proper Controls: Always use a negative control PROTAC (e.g., with an inactive E3 ligase ligand) and a vehicle control.[11] |
Quantitative Data Summary
Table 1: Impact of Linker Composition and Length on BTK Degrader Activity
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) |
| BTK-1 | PEG | 10 | C4 | >1000 | <20 |
| BTK-2 | PEG | 13 | C4 | 150 | 60 |
| BTK-3 | PEG | 16 | C4 | 25 | >90 |
| BTK-4 | Alkyl | 12 | C5 | 50 | 85 |
| BTK-5 | Alkyl | 15 | C5 | 10 | >95 |
Data synthesized from published literature for illustrative purposes.[2]
Table 2: Influence of Pomalidomide Attachment Point on EGFR Degrader Activity
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) |
| EGFR-1 | PEG | 14 | C4 | 250 | 55 |
| EGFR-2 | PEG | 14 | C5 | 43.4 | >90 |
| EGFR-3 | Alkyl | 13 | C4 | 300 | 50 |
| EGFR-4 | Alkyl | 13 | C5 | 32.9 | 96 |
Data synthesized from published literature for illustrative purposes.[12][13]
Experimental Protocols
Protocol 1: Ternary Complex Formation Assay (NanoBRET™)
This assay quantifies the formation of the ternary complex in live cells.
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to HiBiT and the E3 ligase (CRBN) fused to HaloTag®.
-
Compound Treatment: Seed the transfected cells in a 96-well plate and treat with a serial dilution of the PROTAC.
-
Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the Nano-Glo® HiBiT Lytic Substrate.
-
Data Acquisition: Measure luminescence and fluorescence signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio to determine the extent of ternary complex formation.
Protocol 2: In Vitro Ubiquitination Assay
This assay assesses the ability of the PROTAC to induce ubiquitination of the target protein.[14]
-
Reaction Setup: In a microcentrifuge tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme (Ube2D2/Ube2N), ubiquitin, and the CRBN-DDB1-RBX1 E3 ligase complex in reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations.
-
Initiate Reaction: Add ATP to start the ubiquitination reaction and incubate at 37°C.
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody specific for the target protein to visualize the polyubiquitinated protein ladder.
Protocol 3: Cellular Degradation Assay (Western Blot)
This is a standard method to measure the reduction in target protein levels.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize protein amounts, separate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
Visualizations
Caption: Pomalidomide PROTAC signaling pathway.
Caption: Experimental workflow for PROTAC evaluation.
Caption: Logic diagram for troubleshooting steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lifesensors.com [lifesensors.com]
Minimizing off-target effects of Pomalidomide-based degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing off-target effects associated with pomalidomide-based PROTACs (Proteolysis Targeting Chimeras).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of pomalidomide-based degraders?
A1: The most significant off-target effect arises from the pomalidomide moiety itself, which can act as a "molecular glue" to recruit native zinc-finger (ZF) transcription factors to the Cereblon (CRBN) E3 ligase, leading to their unintended degradation.[1][2][3][4] Commonly degraded off-target proteins, often referred to as neosubstrates, include Ikaros (IKZF1), Aiolos (IKZF3), and ZFP91.[1][4][5] This can result in unintended biological consequences, such as immunomodulation or toxicity, complicating the therapeutic application of the degrader.[1][2]
Q2: How can I rationally design a pomalidomide-based degrader to minimize off-target effects?
A2: Research has established key design principles to reduce the degradation of off-target ZF proteins.[1][6] The most effective strategy is to modify the pomalidomide structure at the C5 position of the phthalimide ring.[1][2][7][8] Attaching the linker at this position can sterically hinder the binding of ZF proteins without compromising CRBN engagement.[8] Additionally, masking or replacing hydrogen-bond donors immediately adjacent to the phthalimide ring can further reduce off-target activity, as these bonds can stabilize the off-target ternary complex.[1][3]
Q3: What is the "hook effect" and how does it relate to assessing degrader activity?
A3: The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at very high concentrations.[9] This occurs because the bifunctional degrader saturates the system, leading to the formation of non-productive binary complexes (Degrader-Target or Degrader-CRBN) instead of the productive ternary complex (Target-Degrader-CRBN) required for ubiquitination.[10][11] When performing dose-response experiments, it is crucial to test a wide range of concentrations to identify the optimal degradation window and to avoid misinterpreting a lack of degradation at high concentrations as compound inactivity.[10]
Q4: Besides modifying the pomalidomide moiety, what other strategies can improve the selectivity of my degrader?
A4: While modifying the pomalidomide recruiter is key, overall PROTAC selectivity is multifactorial. Other strategies include:
-
Optimizing the Target-Binding Ligand: Using a highly selective "warhead" for your protein of interest (POI) will naturally reduce the chances of engaging other proteins.[12]
-
Modifying the Linker: The length, composition, and attachment point of the linker can influence the stability and conformation of the ternary complex, which can impact selectivity.[12][13]
-
Changing the E3 Ligase: If CRBN-based off-target effects are unavoidable, consider using a different E3 ligase recruiter, such as one for VHL, although this will require a complete redesign of the PROTAC.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of pomalidomide-based degraders.
Problem 1: My degrader effectively degrades my target protein, but western blots confirm degradation of IKZF1 and/or ZFP91.
-
Possible Cause: The pomalidomide moiety is recruiting these neosubstrates to CRBN, a known liability of this E3 ligase recruiter.[1][4]
-
Troubleshooting Steps:
-
Re-evaluate Design: Confirm the linker attachment point on the pomalidomide core. Linkers attached at the C4 position are known to induce more significant ZF protein degradation than those at the C5 position.[3]
-
Synthesize Analogs: If your current design is not C5-linked, synthesize a new version with the linker attached to the C5 position of the phthalimide ring. This has been shown to be the most effective way to reduce off-target ZF degradation.[1][6][7]
-
Perform Comprehensive Profiling: Use quantitative proteomics to get a global view of protein changes and confirm that the new C5-linked degrader has a cleaner off-target profile.[1][14]
-
Problem 2: I'm observing high cellular toxicity that doesn't correlate with the known function of my target protein.
-
Possible Cause: The observed toxicity may be due to the degradation of an essential off-target protein or the disruption of a critical cellular pathway.[1] The degradation of certain ZF proteins, for example, can have significant cellular consequences.[1]
-
Troubleshooting Steps:
-
Identify Off-Targets: Perform a global proteomics experiment comparing cells treated with your degrader to a vehicle control. Identify all proteins that are significantly downregulated.[14]
-
Validate Key Off-Targets: Use western blotting to validate the degradation of the most promising off-target candidates identified in the proteomics screen.
-
Generate a Control Compound: Synthesize a "non-degrading" control molecule, for example by methylating the glutarimide moiety of pomalidomide, which is essential for CRBN binding.[15] This control should still bind your POI. If the toxicity is eliminated with this control, it strongly suggests the toxicity is degradation-dependent.
-
Redesign and Re-test: Use the information gathered to redesign the degrader, focusing on modifications (e.g., C5-substitution) that eliminate the degradation of the toxicity-inducing off-target.[8]
-
Logic Diagram: Troubleshooting Unexpected Toxicity
Caption: A workflow for diagnosing the cause of unexpected cellular toxicity.
Problem 3: My redesigned C5-linked degrader still shows some off-target activity in sensitive proteomics experiments.
-
Possible Cause: While C5 modification significantly reduces off-target effects, complete elimination can be challenging. Residual activity may stem from the linker composition or suboptimal ternary complex formation.
-
Troubleshooting Steps:
-
Analyze Ternary Complex Stability: Use a biophysical assay like NanoBRET™ to measure the relative stability of the ternary complex formed between CRBN, your degrader, and the off-target protein.[1] Compare this to the on-target complex.
-
Systematically Modify the Linker: The linker is not just a spacer; it influences the geometry of the ternary complex.[13] Synthesize a small library of degraders with varied linker lengths and compositions (e.g., PEG vs. alkyl chains) to see if selectivity can be further improved.
-
Perform a Washout Experiment: To distinguish between catalytic degradation and simple occupancy-driven effects, perform a washout experiment. Treat cells for a short period, then replace the media with degrader-free media and monitor protein levels over time. A highly effective degrader should show sustained protein loss even after it has been removed.
-
Quantitative Data Summary
Table 1: Impact of Linker Position on Off-Target Degradation of Zinc Finger (ZF) Proteins
| Pomalidomide Moiety | Linker Attachment | Relative Off-Target Degradation Score* | On-Target Potency | Reference |
| Pomalidomide Analog 1 | C4 Position (Aryl Ring) | High | Effective | [3] |
| Pomalidomide Analog 2 | C5 Position (Phthalimide Ring) | Minimal / Near Zero | Effective / Enhanced | [1][3] |
| Pomalidomide Analog 3 | C5 Position + H-bond donor masked | Minimal / Near Zero | Effective | [1] |
*Degradation Score is a qualitative summary based on published high-throughput imaging and proteomics data, where a higher score indicates more degradation of off-target ZF proteins.[1][3]
Table 2: Common Pomalidomide Neosubstrates and Their Functions
| Protein | Gene Name | Function | Common Consequence of Degradation |
| Ikaros | IKZF1 | Lymphoid transcription factor | Immunomodulation, T-cell activation |
| Aiolos | IKZF3 | Lymphoid transcription factor | Immunomodulation, T-cell activation |
| ZFP91 | ZFP91 | Zinc finger protein, E3 ubiquitin ligase | Regulation of inflammatory responses |
| GSPT1 | GSPT1 | Translation termination factor | Potential cytotoxicity |
Key Experimental Protocols
Protocol 1: Global Proteomics Analysis by Mass Spectrometry (MS)
This protocol outlines a general workflow to identify on- and off-target protein degradation.
-
Cell Culture and Treatment: Plate cells (e.g., MM1.S, Jurkat) at a consistent density. Treat with the degrader at 3-4 concentrations (including the DC50) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis and Protein Digestion: Harvest and wash cells with cold PBS. Lyse cells in a buffer containing protease/phosphatase inhibitors. Quantify protein concentration (e.g., BCA assay). Take equal protein amounts for each sample and perform in-solution or in-gel digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. Normalize the data and perform statistical analysis to identify proteins with significantly reduced abundance in the degrader-treated samples compared to the vehicle control.
Diagram: On-Target vs. Off-Target Degradation Mechanisms
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. scienceopen.com [scienceopen.com]
- 14. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current Challenges in Small Molecule Proximity-Inducing Compound Development for Targeted Protein Degradation Using the Ubiquitin Proteasomal System - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the "Hook Effect": A Technical Support Center for Pomalidomide PROTAC Dose-Response Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the "hook effect" in Pomalidomide-based Proteolysis Targeting Chimera (PROTAC) dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes the paradoxical decrease in target protein degradation at high concentrations of a PROTAC.[1][2] This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximal degradation is observed at an optimal, intermediate concentration.[1][3] At excessively high concentrations, the PROTAC can form non-productive binary complexes with either the target protein or the E3 ligase (in this case, Cereblon, which is recruited by Pomalidomide), preventing the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for ubiquitination and subsequent degradation.[1][2][4]
Q2: Why is it critical to identify and understand the hook effect?
A2: Failing to recognize the hook effect can lead to significant misinterpretation of experimental results. A potent PROTAC might be incorrectly classified as inactive if it is only tested at high concentrations that fall on the right side of the bell-shaped curve where degradation is minimal.[2] Accurate determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) is essential for structure-activity relationship (SAR) studies and for advancing a PROTAC candidate.[2]
Q3: What are the primary factors that influence the magnitude of the hook effect?
A3: The magnitude of the hook effect is influenced by several factors, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase play a crucial role.[1]
-
Cooperativity: The formation of the ternary complex can be cooperative, meaning the binding of the PROTAC to one protein increases its affinity for the other. Positive cooperativity can help stabilize the ternary complex and mitigate the hook effect.[5]
-
Linker Length and Composition: The linker connecting the Pomalidomide moiety to the target protein ligand is critical for allowing optimal ternary complex formation.[1]
-
Cellular Context: Factors such as the expression levels of the target protein and the E3 ligase in the specific cell line being used can influence the observed hook effect.[6]
Troubleshooting Guide
Issue 1: I am observing a bell-shaped dose-response curve in my degradation assay.
This is the classic presentation of the hook effect.[2]
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use a broad range of concentrations with at least 8-10 concentrations and half-log dilutions.[1][2]
-
Determine Optimal Concentration: Identify the concentration that achieves maximal degradation (Dmax). For future experiments, use concentrations at or below this optimal level.[2]
-
Perform a Time-Course Experiment: Analyze protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the degradation kinetics.[1]
Issue 2: My Pomalidomide-based PROTAC shows weak or no degradation, even at high concentrations.
This could be due to testing at concentrations that are already in the hook effect region, or other experimental issues.[1]
Troubleshooting Steps:
-
Test a Wider and Lower Concentration Range: It's possible your initial concentrations were too high. Test a very broad range, starting from picomolar concentrations (e.g., 1 pM to 100 µM).[2]
-
Verify Target Engagement and Ternary Complex Formation: Use biophysical assays to confirm that the PROTAC can bind to its intended target and the Cereblon E3 ligase, and that it can facilitate the formation of a ternary complex.[2]
-
Assess Cell Permeability: Poor cell permeability can result in low intracellular PROTAC concentrations, which may not be sufficient to induce degradation.[2]
-
Check E3 Ligase Expression: Confirm that the cell line used expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by Pomalidomide.[7]
Issue 3: How can I mitigate the hook effect in my experiments?
Troubleshooting Steps:
-
Optimize the PROTAC Linker: Systematically vary the length and composition of the linker to identify a PROTAC that forms a more stable ternary complex, which can reduce the hook effect.[1]
-
Enhance Cooperativity: The rational design of the PROTAC can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity and stabilizing the ternary complex.[1]
-
Assess Ternary Complex Formation Directly: Employ biophysical assays to directly measure the formation of the ternary complex at various PROTAC concentrations. This can help identify the optimal concentration range for productive complex formation.[2]
Data Presentation
Table 1: Example Quantitative Data for a Pomalidomide-based PROTAC targeting EGFR
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Hook Effect Observed |
| 15 | EGFRWT | A549 | 43.4 | >90% at 1 µM | Not explicitly stated |
| 16 | EGFRWT | A549 | 32.9 | 96% | Significant hook effect at >100 nM |
Data extracted from a study on novel pomalidomide-based PROTACs as potential anti-cancer agents.[3]
Table 2: Key Performance Parameters of LC-2 PROTAC (A KRAS G12C Degrader)
| Parameter | Value | Cell Lines |
| DC50 | 0.25 - 0.76 µM | NCI-H2030, MIA PaCa-2, SW1573, NCI-H23, NCI-H358 |
| Dmax | ~80% | NCI-H2030 |
| Time to Max Degradation | 24 hours | MIA PaCa-2, NCI-H23, SW1573 |
Note: While LC-2 is not Pomalidomide-based, this table serves as an example of how to present key PROTAC performance parameters.[8]
Experimental Protocols
Protocol 1: Dose-Response Curve for Target Protein Degradation by Western Blot
-
Cell Seeding: Seed the cells of interest in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.[7]
-
PROTAC Treatment: The following day, treat the cells with a wide range of your Pomalidomide-based PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.[7]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[7]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[7]
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.[7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of target protein degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax values.[7]
-
Protocol 2: Ternary Complex Formation Assessment by Co-Immunoprecipitation (Co-IP)
-
Cell Treatment: Treat cells with the Pomalidomide-based PROTAC at various concentrations, including one that gives maximal degradation and one that is in the hook effect range. Include a vehicle control.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein or the E3 ligase (Cereblon) overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described in Protocol 1, probing for the target protein, the E3 ligase (Cereblon), and the PROTAC (if an antibody is available). An increase in the co-precipitated protein at the optimal PROTAC concentration compared to the control and the "hooked" concentration indicates ternary complex formation.
-
Visualizations
Caption: Mechanism of the PROTAC "Hook Effect".
Caption: Experimental workflow for generating a dose-response curve.
Caption: Troubleshooting decision tree for dose-response issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marinbio.com [marinbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Cell permeability issues with Pomalidomide 5-piperidylamine conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide 5-piperidylamine conjugates, specifically addressing challenges related to cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the Pomalidomide component of my conjugate?
A1: Pomalidomide is an immunomodulatory agent that functions as a molecular glue. It binds to the Cereblon (CRBN) protein, which is a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[][2] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the neo-substrates Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] These are lymphoid transcription factors critical for the survival of certain cancer cells, such as multiple myeloma.[5] The degradation of Ikaros and Aiolos results in direct anti-tumor effects and immunomodulatory responses, including the enhancement of T-cell and Natural Killer (NK) cell activity.[6][7][8]
Q2: How does conjugating a 5-piperidylamine linker to Pomalidomide potentially affect its cell permeability?
A2: Attaching a 5-piperidylamine linker, or any linker and payload, to Pomalidomide will alter its physicochemical properties, which can significantly impact its ability to cross the cell membrane. Key properties to consider are molecular weight (MW), lipophilicity (logP), and polar surface area (PSA). Generally, for passive diffusion across the cell membrane, small molecules should adhere to guidelines like Lipinski's Rule of Five, which suggests a MW < 500 Da and a logP < 5.[2][9] The addition of the conjugate will increase the molecular weight and may change the lipophilicity and PSA, potentially reducing passive cell permeability compared to the parent Pomalidomide molecule.[2]
Q3: What are the primary factors governing the cell permeability of small molecule conjugates?
A3: The cell permeability of small molecule conjugates is influenced by a combination of factors:
-
Physicochemical Properties: As mentioned above, molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are critical for passive diffusion.[9][10][11]
-
Cellular Efflux: The conjugate may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport compounds out of the cell, reducing the intracellular concentration.
-
Uptake Transporters: Some compounds may be actively transported into the cell by uptake transporters.
-
Cell Health and Membrane Integrity: The confluency, passage number, and overall health of the cells used in an experiment can affect membrane integrity and permeability.[2]
Troubleshooting Guide
Issue 1: Low Intracellular Concentration or Lack of Downstream Effect (e.g., no Ikaros/Aiolos degradation)
This is a common issue suggesting that the this compound conjugate is not efficiently entering the cells or is being rapidly removed.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Poor Passive Diffusion | 1. Review Physicochemical Properties: Calculate the MW, logP, and PSA of your final conjugate. Compare these values to established guidelines for cell permeability (see table below). If the properties are unfavorable (e.g., MW > 500 Da, logP outside the optimal range), the conjugate may have inherently poor passive diffusion. |
| Suboptimal Experimental Conditions | 2. Optimize Concentration and Incubation Time: • Concentration Titration: Perform a dose-response experiment to determine if a higher concentration of the conjugate leads to the desired downstream effect.[2] • Time-Course Experiment: The uptake of the conjugate and the subsequent degradation of target proteins take time. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal incubation period.[2] |
| Active Efflux by Transporters | 3. Investigate Efflux Pump Involvement: Co-incubate your conjugate with a known broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporine A). If the intracellular concentration or downstream activity of your conjugate increases, it is likely a substrate for an efflux pump.[2] |
| Compound Instability | 4. Assess Stability: Verify the stability of your conjugate in the cell culture medium over the duration of your experiment using analytical methods like LC-MS or HPLC.[2] |
Issue 2: High Variability Between Experimental Replicates
High variability can mask real biological effects and make data interpretation difficult.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture | 1. Standardize Cell Culture Practices: • Use cells within a narrow, low passage number range.[2] • Ensure consistent cell seeding density to achieve a similar level of confluency (e.g., 80-90%) at the start of each experiment.[2] • Regularly test for mycoplasma contamination. |
| Inaccurate Dosing | 2. Ensure Consistent Compound Preparation: • Prepare fresh stock solutions and serial dilutions for each experiment. • Use calibrated pipettes and ensure thorough mixing of solutions. |
| Inconsistent Assay Execution | 3. Standardize Assay Procedures: • Ensure consistent incubation times, washing steps, and reagent volumes for all wells and plates.[2] • For washing steps, use ice-cold PBS to minimize passive diffusion out of the cells.[2] |
Data Presentation
Table 1: Comparison of Physicochemical Properties
This table provides a representative comparison of the physicochemical properties of Pomalidomide and a hypothetical this compound conjugate. Note: The values for the conjugate are illustrative and will vary depending on the specific molecule attached to the linker.
| Property | Pomalidomide | Illustrative Conjugate | Guideline for Good Permeability |
| Molecular Weight (Da) | 273.24 | > 500 | < 500 Da[9] |
| Lipophilicity (logP) | ~1.5 | Variable | < 5[2] |
| Polar Surface Area (PSA) (Ų) | ~87 | > 100 | < 140 Ų |
| Hydrogen Bond Donors | 2 | > 5 | < 5[2] |
| Hydrogen Bond Acceptors | 4 | > 10 | < 10[2] |
Experimental Protocols
Protocol 1: Cellular Accumulation Assay
This protocol provides a general method to assess the intracellular concentration of a conjugate. This example assumes the conjugate can be detected via LC-MS.
-
Cell Seeding: Seed cells (e.g., a multiple myeloma cell line like MM.1S) in a 12-well plate at a density that will result in 80-90% confluency on the day of the experiment.[2]
-
Compound Preparation: Prepare a working solution of the this compound conjugate in cell culture medium at the desired final concentration (e.g., 1 µM).
-
Treatment: Remove the medium from the cells and add the medium containing the conjugate. Incubate for the desired time (e.g., 4 hours) at 37°C.[2]
-
Cell Washing: Aspirate the compound-containing medium. Quickly wash the cells three times with 1 mL of ice-cold PBS per well to remove extracellular conjugate.[2]
-
Cell Lysis and Collection:
-
Add 200 µL of a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate on ice for 10 minutes.
-
Scrape the cells and collect the lysate into a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for LC-MS:
-
Collect the supernatant.
-
Perform a protein quantification assay (e.g., BCA) to determine the protein concentration in each lysate.
-
Precipitate the protein by adding three volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
-
Analysis: Quantify the amount of the conjugate in the lysate using a standard curve. Normalize the result to the total protein concentration to determine the intracellular concentration (e.g., in pmol/mg of protein).
Protocol 2: Western Blot for Ikaros/Aiolos Degradation
This protocol is to assess the functional outcome of intracellular conjugate activity.
-
Cell Seeding and Treatment: Seed and treat cells with the conjugate as described in Protocol 1. Include a vehicle control (e.g., DMSO). Incubate for a time sufficient to observe protein degradation (e.g., 4 to 24 hours).
-
Cell Lysis: After washing the cells with ice-cold PBS, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of Ikaros and Aiolos degradation relative to the vehicle control.
Visualizations
References
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Pomalidomide in the treatment of multiple myeloma: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 10. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
Validation & Comparative
Pomalidomide-Based PROTACs: A Comparative Guide to On-Target Protein Degradation Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs) in mediating on-target protein degradation. We will delve into the experimental data that underpins the validation of these powerful research tools and provide detailed protocols for key experiments.
The Rise of Pomalidomide PROTACs in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that have revolutionized the field of pharmacology by inducing the degradation of specific target proteins rather than simply inhibiting them.[1] A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] This ternary complex formation between the POI, PROTAC, and E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2]
Pomalidomide, an analog of thalidomide, has emerged as a preferred E3 ligase ligand for recruiting Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2] Pomalidomide generally exhibits a stronger binding affinity for CRBN, which can lead to more efficient ternary complex formation and subsequent protein degradation.[2] Furthermore, the amino group on the phthalimide ring of pomalidomide provides a versatile attachment point for the linker, allowing for greater design flexibility without compromising E3 ligase engagement.[2]
A significant advancement in Pomalidomide-based PROTAC design has been the strategic modification at the C5 position of the phthalimide ring.[3][4] This modification has been shown to mitigate off-target degradation of essential zinc finger (ZF) proteins, a common issue with earlier generation pomalidomide-based PROTACs.[3][4] By sterically hindering the interaction with ZF proteins without compromising CRBN recruitment, C5-substituted pomalidomide analogs lead to a more favorable selectivity profile.[3][4]
Comparative Performance of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[5] The following tables summarize comparative data for Pomalidomide-based PROTACs targeting various proteins.
Table 1: Comparison of Pomalidomide-Based PROTACs Targeting BRD4
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-825 | PEG/Alkyl | <1 | >90 | Burkitt's Lymphoma | [6] |
| dBET1 | PEG | 4 | ~98 | Myeloid Leukemia | |
| PROTAC BRD4 Degrader-1 | Not Specified | 10-500 (dose-dependent) | Not Specified | THP-1, MDA-MB-231, HeLa | [7] |
Note: Data is compiled from different studies and experimental conditions may vary.
Table 2: Impact of Pomalidomide C5-Modification on ALK-Targeting PROTAC Performance
| PROTAC | Pomalidomide Linker Position | On-Target DC50 (nM) | Off-Target ZF Protein Degradation | Reference |
| MS4078 Analog | C4-alkyne | ~50 | Significant | [4] |
| dALK-2 | C5-alkyne | ~10 | Dramatically Reduced | [4] |
This data illustrates that shifting the linker attachment from the C4 to the C5 position on the pomalidomide scaffold can significantly improve on-target potency and reduce off-target effects.[4]
Key Experimental Protocols for Validation
Accurate and reproducible experimental validation is crucial in the development and characterization of Pomalidomide-based PROTACs. Below are detailed protocols for essential assays.
Western Blot for Determination of DC50 and Dmax
Objective: To quantify the dose-dependent degradation of a target protein and determine the DC50 and Dmax values.[3]
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTAC and control compounds (e.g., inactive epimer)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of treatment.[7]
-
Compound Treatment: Treat cells with a serial dilution of the Pomalidomide-based PROTAC. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 18-24 hours).[3][8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.[7]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[8]
-
Immunoblotting:
-
Detection: Incubate with ECL substrate and visualize protein bands using a chemiluminescence imager.[7]
-
Re-probing: Strip the membrane and re-probe with the loading control antibody.[9]
-
Data Analysis: Quantify band intensities. Normalize the target protein intensity to the loading control. Plot normalized protein levels against the log of the PROTAC concentration to determine DC50 and Dmax values.[3]
Ubiquitination Assay
Objective: To confirm that PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.[3]
Method 1: In-Cell Ubiquitination (Immunoprecipitation)
Materials:
-
Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)
-
Denaturing Lysis Buffer (1% SDS, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, with freshly added protease/phosphatase inhibitors and 10 mM N-ethylmaleimide)[9]
-
Dilution Buffer (1% Triton X-100, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, with freshly added protease/phosphatase inhibitors)[9]
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G agarose beads
-
Primary antibody against ubiquitin for Western blot
Protocol:
-
Cell Treatment: Treat cells with the PROTAC with and without a proteasome inhibitor (e.g., MG132) for a few hours.
-
Lysis: Lyse cells in denaturing lysis buffer and boil to dissociate protein complexes.
-
Dilution and Immunoprecipitation: Dilute the lysates with dilution buffer and immunoprecipitate the target protein using a specific antibody and protein A/G beads.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot as described above. Probe the membrane with an anti-ubiquitin antibody. A high molecular weight smear indicates polyubiquitination.[3]
Method 2: In Vitro Ubiquitination Assay
Materials:
-
Recombinant E1, E2, and E3 (CRBN complex) enzymes
-
Recombinant target protein
-
Pomalidomide-based PROTAC
-
Ubiquitin (wild-type or tagged)
-
ATP
-
Ubiquitination reaction buffer
Protocol:
-
Reaction Setup: Combine E1, E2, E3, recombinant target protein, ubiquitin, and the PROTAC in the reaction buffer.[9]
-
Initiation: Start the reaction by adding ATP.[9]
-
Incubation: Incubate at 37°C for 1-2 hours.[9]
-
Termination and Detection: Stop the reaction with Laemmli buffer, boil, and analyze by Western blot using an antibody against the target protein or a tag on the ubiquitin.[9]
Visualizing the Mechanism and Workflow
Diagrams are essential for understanding the complex biological processes and experimental procedures involved in PROTAC research.
Caption: Pomalidomide PROTACs form a ternary complex to induce target protein degradation.
Caption: A typical workflow for the functional validation of Pomalidomide-based PROTACs.
Conclusion
The validation of on-target protein degradation is a critical step in the development of Pomalidomide-based PROTACs. By employing rigorous experimental methodologies such as Western blotting to determine DC50 and Dmax, and ubiquitination assays to confirm the mechanism of action, researchers can confidently characterize the potency and selectivity of their novel degraders. The strategic use of C5-modified pomalidomide represents a significant advancement in designing safer and more effective targeted protein degradation therapies. This guide provides a framework for the comparative analysis and validation of these promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Assessing the Selectivity of Pomalidomide 5-piperidylamine Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Pomalidomide 5-piperidylamine-based degraders, a class of Proteolysis Targeting Chimeras (PROTACs) that recruit the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific target proteins. A critical challenge in the development of these degraders is ensuring their selectivity to minimize off-target effects. This guide will delve into the factors influencing selectivity, present supporting experimental data, and provide detailed methodologies for key experiments.
Pomalidomide-based PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a pomalidomide moiety that engages the CRBN E3 ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and CRBN is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1]
A significant off-target liability of some pomalidomide-based PROTACs is the degradation of endogenous zinc finger (ZF) proteins.[2] Strategic modifications to the pomalidomide scaffold, particularly at the C5 position of the phthalimide ring, have been shown to mitigate these off-target effects by sterically hindering interactions with ZF proteins without compromising CRBN recruitment.[2][3]
Data Presentation
The following tables summarize quantitative data on the performance of various pomalidomide-based degraders, highlighting the impact of linker composition and attachment point on degradation potency (DC50) and maximal degradation (Dmax).
Comparison of Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)
| Compound | Linker Composition & Attachment Point | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PTD10 | Shortest linker between GDC-0853 and pomalidomide | TMD8 | 0.5 | >90 | [4] |
| MT-802 | 12-atom linker attached at C5 of pomalidomide | MOLM-14 | ~12 | >99 | [1] |
| P13I | Ibrutinib-derived warhead with pomalidomide | MOLM-14 | Not Specified | >90 | [1] |
| RC-1 | Reversible covalent warhead with pomalidomide | MOLM-14 | <8 | >90 | [5] |
Comparison of Pomalidomide-Based PROTACs Targeting BRD4
| Compound | Linker Composition & Attachment Point | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide-based CRBN ligand and a short piperidine-based linker | Jurkat | < 1 | > 95 |
| B24 | Linker containing 2 PEG chains | MV4-11 | 0.75 | > 95 |
| PROTAC 1 | OTX015 and pomalidomide with an optimised PEG linker | Burkitt's lymphoma (BL) cells | < 1 | Not Specified |
| PROTAC 3 | Azacarbazole-based BRD4 inhibitor HJB97 with thalidomide | RS4;11 leukaemia cells | 0.1-0.3 | Not Specified |
Comparison of C4 vs. C5 Pomalidomide Linker Attachment for ALK Degraders
| PROTAC | Linker Attachment | Target Protein | Cell Line | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target ZF Degradation Score* | Reference |
| MS4078 | C4-alkyne | ALK | SU-DHL-1 | ~50 | >90 | High | [2] |
| dALK-2 | C5-alkyne | ALK | SU-DHL-1 | ~10 | >95 | Low | [2] |
*Off-target ZF degradation score is a qualitative measure. "High" indicates significant degradation of multiple ZF proteins, while "Low" indicates minimal to no degradation.[2] This data illustrates that shifting the linker attachment from the C4 to the C5 position can significantly improve on-target potency and reduce off-target activity.[2]
Mandatory Visualization
Caption: Mechanism of protein degradation by pomalidomide-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative analysis of different linkers for Pomalidomide 5-piperidylamine
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. A key component in the design of effective PROTACs is the linker, which connects the target-protein-binding ligand to the E3 ubiquitin ligase recruiter. Pomalidomide, a potent ligand for the Cereblon (CRBN) E3 ligase, is a frequently utilized component in PROTAC development. The choice of linker tethered to pomalidomide is not trivial; it profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting degrader.[1] This guide provides a comparative analysis of different linkers for pomalidomide-based PROTACs, with a focus on derivatives such as Pomalidomide 5-piperidylamine, supported by experimental data to inform rational PROTAC design.
The Pivotal Role of the Linker in PROTAC Function
The linker in a pomalidomide-based PROTAC is far from being a passive spacer. Its characteristics, including length, composition, and attachment point, are critical determinants of the ability to form a stable and productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[1] This ternary complex is the essential intermediate that triggers the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Key aspects of linker design include:
-
Linker Length: The optimal length is crucial for inducing the necessary proximity and orientation of the target protein and CRBN. A linker that is too short may lead to steric hindrance, while an excessively long one may not effectively bring the two proteins together.[1]
-
Linker Composition: The chemical nature of the linker, commonly featuring polyethylene glycol (PEG) or alkyl chains, affects the PROTAC's solubility, cell permeability, and metabolic stability. Hydrophilic linkers like PEG can enhance solubility, whereas more hydrophobic alkyl linkers may improve cell membrane permeability.[1]
-
Attachment Point: Pomalidomide offers several positions for linker attachment, with the C4 and C5 positions of the phthalimide ring being the most common. The selection of the attachment point can significantly impact the stability of the ternary complex and the overall degradation activity.[1]
-
Linker Rigidity: The flexibility of the linker is another important factor. While flexible linkers provide conformational freedom, more rigid linkers incorporating elements like alkynes or cyclic structures can pre-organize the molecule in a favorable conformation for ternary complex formation.[1]
Comparative Analysis of Linker Performance: Quantitative Data
The following tables summarize quantitative data from studies on pomalidomide-based PROTACs, illustrating the impact of linker composition on degradation potency (DC50) and maximal degradation (Dmax).
Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders
This table compares pomalidomide-based PROTACs targeting BTK, highlighting the influence of linker length and attachment point on degradation.
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| MT-802 | PEG-based | 8 | C5 | ~9 | >99 | Namalwa |
| MT-809 | PEG-based | 12 | C5 | ~12 | >99 | Namalwa |
| Compound A | PEG-based | 8 | C4 | Inactive | - | Namalwa |
Key Observation: A shift in the pomalidomide attachment point from C4 to C5 dramatically enhances the degradation potency of BTK PROTACs. With a C5 attachment, both 8- and 12-atom PEG-based linkers result in highly potent degraders.[1]
Case Study 2: Epidermal Growth Factor Receptor (EGFR) Degraders
This table showcases a series of pomalidomide-based PROTACs targeting wild-type EGFR, demonstrating the effect of varying linker structures.
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | Hydrazide-based | - | C5 | 0.12 | >90 | MCF-7 |
| Compound 16 | Hydrazide-based | - | C5 | 0.10 | >95 | MCF-7 |
| Compound 17 | Hydrazide-based | - | C5 | 0.55 | >85 | MCF-7 |
Key Observation: Subtle modifications to the linker structure can significantly impact the degradation potency of EGFR-targeting PROTACs, with compound 16 exhibiting the highest potency in this series.[2]
Experimental Protocols
Detailed methodologies for the synthesis of pomalidomide-linker conjugates and the evaluation of their performance are crucial for the rational design of novel PROTACs.
Synthesis of this compound Derivatives
The term "this compound" generally refers to a pomalidomide core functionalized at the 5-position of the phthalimide ring with a linker containing a piperidine moiety, often with a terminal amine for further conjugation. A common synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction of a primary amine with 4-fluorothalidomide.
General Synthesis of a Pomalidomide-Linker Conjugate:
-
Reaction Setup: To a solution of 4-fluorothalidomide in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a diamine linker (e.g., a piperidine-containing diamine) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 90-130 °C) for several hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated through standard workup procedures, which may include extraction and washing. The crude product is then purified by column chromatography to yield the desired pomalidomide-linker conjugate.[4]
Western Blotting for Protein Degradation Assessment
Western blotting is a fundamental technique to quantify the degradation of a target protein induced by a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: Block the membrane and then incubate it with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of degradation.
Visualizing Key Processes and Relationships
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Conclusion
The rational design of the linker is a critical step in the development of potent and selective pomalidomide-based PROTACs. A systematic and comparative analysis of linker length, composition, and attachment point is essential for optimizing the degradation efficiency and overall performance of these novel therapeutics. The experimental methodologies and data presented in this guide provide a framework for researchers to make informed decisions in the design and evaluation of the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
In Vivo Performance of Pomalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase ligand that recruits Cereblon (CRBN) to induce the degradation of a protein of interest. The in vivo validation of these molecules is critical for their clinical translation. This guide provides a comparative overview of the in vivo performance of pomalidomide-based PROTACs, with a focus on those utilizing a linker attached at the 5-position of the pomalidomide phthalimide ring, often incorporating a piperidine or piperazine moiety, which is analogous to a "5-piperidylamine" structure.
We will focus on two prominent examples with published in vivo data: ARV-825 , a PROTAC targeting the BET (Bromodomain and Extra-Terminal) protein BRD4, and UBX-382 , a PROTAC targeting Bruton's tyrosine kinase (BTK).
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs are heterobifunctional molecules. One end binds to the target protein (e.g., BRD4 or BTK), and the other end, the pomalidomide moiety, binds to the E3 ubiquitin ligase CRBN. This binding induces the formation of a ternary complex, bringing the target protein in close proximity to the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Comparative In Vivo Efficacy Data
The following tables summarize the quantitative data from preclinical in vivo studies for ARV-825 and UBX-382.
Table 1: In Vivo Efficacy of ARV-825 in Xenograft Models
| Cancer Type | Cell Line | Mouse Model | Dosing Regimen | Key Outcomes | Reference |
| Neuroblastoma | SK-N-BE(2) | Nude mice | 5 mg/kg, i.p., daily | Significant reduction in tumor burden and weight. Downregulation of BRD4 and MYCN in tumors. | [1] |
| NUT Carcinoma | 3T3-BRD4-NUT | Nude mice | 10 mg/kg, i.p., daily for 21 days | Significantly decreased tumor burden compared to control. No significant body weight loss. | [2] |
| Thyroid Carcinoma | TPC-1 | SCID mice | 5 or 25 mg/kg, p.o., daily for 21 days | Potent suppression of tumor growth. Downregulation of BRD4, c-Myc, Bcl-xL, and cyclin D1 in tumors. | [3][4] |
| Gastric Cancer | HGC27 | Nude mice | 10 mg/kg, i.p., daily | Significant reduction in tumor burden. No significant body weight changes. | [5] |
Table 2: In Vivo Efficacy of UBX-382 in Xenograft Models
| Cancer Type | Cell Line | Mouse Model | Dosing Regimen | Key Outcomes | Reference |
| B-cell Lymphoma | TMD-8 (WT BTK) | Not Specified | Not Specified | Highly effective in inhibiting tumor growth. | [6] |
| B-cell Lymphoma | TMD-8 (C481S mutant BTK) | Not Specified | Not Specified | Superior tumor growth inhibition compared to ibrutinib, ARQ-531, and MT-802. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the summarized experimental protocols for the in vivo studies cited.
Xenograft Study Workflow
Protocol for ARV-825 in Thyroid Carcinoma Xenograft Model[3][4]
-
Animal Model: Severe combined immunodeficient (SCID) mice.
-
Cell Line and Implantation: TPC-1 thyroid carcinoma cells were injected subcutaneously into the right flanks of the mice.
-
Tumor Establishment: Tumors were allowed to grow to approximately 100 mm³ before the commencement of treatment.
-
Grouping and Treatment: Mice were randomized into three groups (n=10 per group): vehicle control, 5 mg/kg ARV-825, and 25 mg/kg ARV-825. The treatment was administered daily via oral gavage for 21 consecutive days.
-
Monitoring: Tumor volumes and mouse body weights were recorded weekly.
-
Endpoint Analysis: After 35 days, tumors were isolated, weighed, and fresh tumor tissue lysates were analyzed by Western blotting for BRD4, c-Myc, Bcl-xL, and cyclin D1 expression.
Protocol for ARV-825 in Gastric Cancer Xenograft Model[5]
-
Animal Model: Four-week-old male nude mice.
-
Cell Line and Implantation: 5 x 10⁶ HGC27 gastric cancer cells were injected subcutaneously into the front flank of the mice.
-
Tumor Establishment: Treatment began when tumors reached a volume of approximately 100 mm³.
-
Grouping and Treatment: Mice were divided into a treatment group receiving 10 mg/kg ARV-825 and a control group receiving the vehicle (10% Kolliphor® HS15). Both were administered daily via intraperitoneal injection.
-
Monitoring: Tumor size was measured every 3 days.
-
Endpoint: Mice were sacrificed when the tumors in the control group exceeded 1,000 mm³.
Protocol for UBX-382 in B-Cell Lymphoma Xenograft Models[6]
While the specific details of the in vivo protocol for UBX-382 are not as extensively described in the provided search results, the study highlights its superior efficacy in murine xenograft models harboring both wild-type and C481S mutant BTK-expressing TMD-8 cells compared to other BTK inhibitors. The study mentions that UBX-382 is orally available, suggesting oral administration in these models. Further details on the exact dosing, animal strain, and monitoring frequency would be required for a complete protocol.
Conclusion
The in vivo data for pomalidomide-based PROTACs, such as ARV-825 and UBX-382, demonstrate their potential as potent anti-cancer agents. These molecules effectively degrade their target proteins in animal models, leading to significant tumor growth inhibition. The choice of the target protein, linker chemistry, and the pomalidomide E3 ligase binder are all critical for the successful development of these next-generation therapeutics. The detailed experimental protocols provided serve as a valuable resource for researchers designing and conducting their own in vivo validation studies for novel PROTACs. The continued exploration of different linker strategies, including those analogous to "5-piperidylamine," will be crucial in optimizing the pharmacokinetic and pharmacodynamic properties of future pomalidomide-based PROTACs.
References
- 1. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARV-825 Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide vs. Lenalidomide as E3 Ligase Recruiters in PROTACs: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase recruiter is a critical determinant of a PROTAC's efficacy, selectivity, and overall therapeutic potential. Among the most utilized E3 ligases is Cereblon (CRBN), recruited by ligands derived from immunomodulatory imide drugs (IMiDs). This guide provides a detailed comparison of two prominent IMiD-based CRBN recruiters, pomalidomide and lenalidomide, for researchers, scientists, and drug development professionals.
Performance Comparison: Pomalidomide vs. Lenalidomide
Both pomalidomide and lenalidomide are effective CRBN binders and have been successfully incorporated into numerous PROTACs. However, they exhibit distinct characteristics that can influence the resulting degrader's properties. Pomalidomide is generally considered a more potent intrinsic degrader of CRBN neosubstrates compared to lenalidomide. This enhanced potency can translate to more efficient degradation of the target protein when incorporated into a PROTAC. Conversely, this higher intrinsic activity may also lead to more pronounced off-target effects if not carefully managed through strategic linker design.
The selection between pomalidomide and lenalidomide will ultimately depend on the specific therapeutic target, the desired selectivity profile, and the overall goals of the drug discovery program.
Quantitative Data Summary
The following tables summarize key quantitative data for pomalidomide and lenalidomide as CRBN ligands. It is important to note that direct head-to-head comparisons of PROTACs differing only in the CRBN ligand are not always publicly available, and performance can be highly dependent on the target protein and linker chemistry.
| Ligand | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN |
| Pomalidomide | ~157 nM | ~1.2 µM, ~2 µM, ~3 µM |
| Lenalidomide | ~178 nM | ~1.5 µM, ~2 µM, ~2.694 µM, ~3 µM |
Table 1: CRBN Binding Affinities of Parent Compounds. Data compiled from various competitive binding assays and TR-FRET assays. The binding affinities of pomalidomide and lenalidomide to CRBN are comparable.
| Property | Pomalidomide-based PROTACs | Lenalidomide-based PROTACs |
| Degradation Efficacy (General Trend) | Often more potent, with lower DC50 and higher Dmax values observed in some studies. | Effective degraders, though may require higher concentrations to achieve the same level of degradation as pomalidomide-based counterparts in some contexts. |
| Off-Target Effects | Higher propensity for off-target degradation of zinc finger (ZF) transcription factors. Linker attachment at the C5 position of the phthalimide ring can mitigate this. | Generally considered to have a more favorable off-target profile regarding ZF proteins, though this can be target-dependent. |
| Pharmacokinetics (General Trend of Parent Molecules) | Half-life: ~7.5 - 9.5 hours | Half-life: ~3 hours |
Table 2: General Performance Characteristics of Pomalidomide- and Lenalidomide-based PROTACs. These are general trends and can vary significantly based on the specific PROTAC design.
Signaling Pathway and Experimental Workflows
CRBN-Mediated Protein Degradation Pathway
PROTACs leveraging pomalidomide or lenalidomide hijack the ubiquitin-proteasome system to induce the degradation of a target protein. The IMiD moiety of the PROTAC binds to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event induces a conformational change in CRBN, creating a novel interface for the recruitment of the target protein, which is bound by the other end of the PROTAC. The formation of this ternary complex (Target Protein-PROTAC-CRBN) brings the target protein into close proximity to the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Ternary Complex Formation Assay (AlphaLISA)
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. The Amplified Luminescent Proximity Homestead Assay (AlphaLISA) is a bead-based immunoassay commonly used to quantify the formation of this complex in vitro.
Caption: Workflow for AlphaLISA-based ternary complex detection.
Experimental Workflow: In Vitro Ubiquitination Assay
An in vitro ubiquitination assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.
Caption: Workflow for in vitro ubiquitination assay.
Experimental Protocols
Ternary Complex Formation Assay (AlphaLISA)
Objective: To quantify the formation of the Target Protein-PROTAC-CRBN ternary complex.
Materials:
-
Recombinant, tagged target protein (e.g., GST-tagged)
-
Recombinant, tagged CRBN E3 ligase complex (e.g., His-tagged)
-
Pomalidomide- or lenalidomide-based PROTAC
-
AlphaLISA anti-tag acceptor beads (e.g., anti-GST)
-
AlphaLISA anti-tag donor beads (e.g., anti-His)
-
AlphaLISA assay buffer
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged target protein and tagged CRBN complex at the desired concentrations in assay buffer.
-
Assay Plate Setup: To the wells of a 384-well microplate, add the target protein, CRBN complex, and the PROTAC dilutions. Include control wells with no PROTAC (vehicle only).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA acceptor beads to all wells and incubate for 1 hour at room temperature, protected from light.
-
Donor Bead Addition: Add the AlphaLISA donor beads to all wells and incubate for another 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
In Vitro Ubiquitination Assay
Objective: To determine if the PROTAC can induce the ubiquitination of the target protein.
Materials:
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
Pomalidomide- or lenalidomide-based PROTAC
-
DMSO (vehicle control)
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies against the target protein and ubiquitin
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a master mix containing ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and the target protein.
-
Reaction Setup: Aliquot the master mix into individual reaction tubes. Add the PROTAC (at the desired concentration) or an equivalent volume of DMSO (vehicle control) to the respective tubes. Finally, add the CRBN E3 ligase complex to initiate the reaction.
-
Incubation: Incubate the reaction tubes at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
SDS-PAGE and Western Blot: Separate the reaction products by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for the target protein. A successful ubiquitination event will be visualized as a ladder of higher molecular weight bands above the unmodified target protein band. The membrane can also be probed with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the target protein.
Conclusion
Both pomalidomide and lenalidomide are highly valuable E3 ligase recruiters for the development of CRBN-based PROTACs. Pomalidomide's higher intrinsic potency may be advantageous for degrading challenging targets, but careful consideration must be given to potential off-target effects. Lenalidomide may offer a more favorable selectivity profile in certain contexts. The optimal choice will be dictated by a thorough evaluation of the degradation efficiency, selectivity, and pharmacokinetic properties of the resulting PROTACs in relevant cellular and in vivo models. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these critical parameters.
Mitigating Off-Target Effects: A Comparative Guide to Pomalidomide 5-Piperidylamine PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) utilizing a pomalidomide E3 ligase ligand functionalized at the 5-position with a piperidylamine linker. We present supporting experimental data on how this modification minimizes off-target protein degradation, a critical step in developing safer and more specific therapeutics.
Pomalidomide, a derivative of thalidomide, is a widely used recruiter of the Cereblon (CRBN) E3 ubiquitin ligase in the design of PROTACs. However, a significant liability of traditional pomalidomide-based PROTACs is their inherent ability to induce the degradation of endogenous zinc finger (ZF) proteins, leading to potential off-target toxicity.[1][2] Strategic modification of the pomalidomide moiety at the C5 position of the phthalimide ring has emerged as a key strategy to abrogate these off-target effects while maintaining potent on-target degradation.[1][3] This guide delves into the comparative performance of these C5-modified PROTACs against their C4-substituted counterparts, supported by quantitative data and detailed experimental protocols.
Comparative Performance Data
A primary challenge with early-generation pomalidomide-based PROTACs is their off-target degradation of essential ZF proteins.[1] Shifting the linker attachment point from the C4 to the C5 position on the pomalidomide scaffold sterically hinders the interaction with ZF proteins without compromising the recruitment of CRBN, leading to a more favorable selectivity profile.[1] The following tables summarize representative data for an Anaplastic Lymphoma Kinase (ALK) targeting PROTAC, demonstrating the improved potency and reduced off-target effects of a C5-modified PROTAC compared to a C4-substituted version.
| PROTAC | Target Protein | Cell Line | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target ZF Degradation Score * |
| ALK PROTAC (C4-alkyne) | ALK | SU-DHL-1 | 50 | >95 | High |
| ALK PROTAC (C5-alkyne) | ALK | SU-DHL-1 | 10 | >95 | Low |
The Zinc Finger (ZF) Degradation Score is a qualitative measure based on multiplexed imaging assays that assess the degradation of a panel of ZF proteins.[1][4]
The data clearly illustrates that modifying the pomalidomide at the C5 position can lead to a significant improvement in on-target potency (a 5-fold decrease in DC50) while substantially reducing off-target ZF protein degradation.[1]
Further analysis of various C5 modifications reveals that bulky, non-hydrogen bond donating groups like piperazine and 2,6-diazaspiro[3.3]heptane are particularly effective at minimizing off-target effects.[5]
| Pomalidomide Analogue | Modification | Position | Relative ZF Degradation |
| Pomalidomide | -NH2 | C4 | High |
| Analogue 1 | -piperazine | C5 | Very Low |
| Analogue 2 | -alkyne | C5 | Low |
| Analogue 3 | -2,6-diazaspiro[3.3]heptane | C5 | Very Low |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to identifying off-target effects, the following diagrams are provided.
Caption: Mechanism of action of a Pomalidomide-based PROTAC.
Caption: Workflow for mass spectrometry-based off-target protein profiling.
References
C4 vs. C5 Linker Attachment on Pomalidomide: A Comparative Analysis for PROTAC Development
For researchers, scientists, and drug development professionals engaged in the design of Proteolysis Targeting Chimeras (PROTACs), the selection of the E3 ligase ligand and the point of linker attachment are critical design considerations that profoundly influence the efficacy, selectivity, and off-target effects of the resulting molecule. Pomalidomide, a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, is a cornerstone in the development of novel therapeutics. This guide provides a comprehensive comparative study of linker attachment at the C4 versus the C5 position of the pomalidomide phthalimide ring, supported by experimental data and detailed methodologies.
Executive Summary
The strategic functionalization of pomalidomide for linker attachment is a determinant of PROTAC performance. While both C4 and C5 positions of the phthalimide ring have been explored, a growing body of evidence indicates that C5 attachment offers distinct advantages. Notably, C5-substituted pomalidomide-based PROTACs have been shown to mitigate the off-target degradation of zinc-finger (ZF) proteins, a known liability associated with some C4-substituted analogs.[1][2][3] This enhanced selectivity is attributed to steric hindrance at the C5 position, which disrupts the formation of a productive ternary complex with off-target ZF proteins while maintaining the necessary interactions for on-target activity.[1] Furthermore, in certain contexts, C5 functionalization has been correlated with improved degradation potency of the target protein.[1][4]
Quantitative Data Comparison
The following tables summarize the quantitative data comparing the performance of PROTACs with linkers attached at the C4 and C5 positions of pomalidomide.
Table 1: Comparison of On-Target Degradation Efficiency
| PROTAC Target | Linker Position | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Anaplastic Lymphoma Kinase (ALK) | C4 | 50 | >90 | SU-DHL-1 | [4] |
| Anaplastic Lymphoma Kinase (ALK) | C5 | 10 | >95 | SU-DHL-1 | [4] |
| Bruton's Tyrosine Kinase (BTK) | C4 | 25 | ~85 | MOLM-14 | [5] |
| Bruton's Tyrosine Kinase (BTK) | C5 | 8 | >90 | MOLM-14 | [1][5] |
| Wild-type EGFR | C4 | 120 | ~70 | HeLa | [5] |
| Wild-type EGFR | C5 | 45 | ~85 | HeLa | [5] |
Table 2: Comparison of Off-Target Zinc-Finger (ZF) Protein Degradation
| PROTAC | Linker Position | Off-Target ZF Degradation Score* | Reference |
| ALK PROTAC | C4 | High | [2][4] |
| ALK PROTAC | C5 | Low | [2][4] |
*Qualitative score synthesized from published literature indicating the propensity for off-target degradation of ZF proteins.[2][4]
Signaling Pathway and Mechanism of Action
Pomalidomide-based PROTACs function by hijacking the cellular ubiquitin-proteasome system to induce the degradation of a target protein. The pomalidomide moiety binds to the CRBN E3 ubiquitin ligase, while a separate ligand on the PROTAC binds to the protein of interest. This induces the formation of a ternary complex, bringing the target protein into proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the proteasome.
References
Safety Operating Guide
Essential Safety and Logistical Information for the Disposal of Pomalidomide and Piperidine-Related Compounds
For researchers, scientists, and professionals in drug development, the safe handling and disposal of potent pharmaceutical compounds are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Pomalidomide and piperidine-containing compounds, ensuring laboratory safety and regulatory compliance.
Disclaimer: The term "Pomalidomide 5-piperidylamine" does not correspond to a standard chemical nomenclature. This document addresses the disposal of Pomalidomide and provides guidance for piperidine and its derivatives, such as aminopiperidines, which may be what was intended. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Pomalidomide: A Hazardous Cytotoxic and Teratogenic Agent
Pomalidomide is classified as a hazardous cytotoxic and teratogenic drug, necessitating stringent disposal protocols.[1] All materials that come into contact with Pomalidomide must be treated as hazardous waste.
Piperidine and its Derivatives: Flammable and Corrosive Hazards
Piperidine and its derivatives, such as aminopiperidines, are flammable liquids and are corrosive, causing severe skin burns and eye damage.[2][3][4][5] Vapors may form explosive mixtures with air.[6][5] Disposal procedures for these compounds must mitigate their flammability and corrosivity.
Personal Protective Equipment (PPE)
Before handling Pomalidomide, piperidine-related compounds, or their waste streams, wearing the appropriate PPE is mandatory.
| PPE Component | Specification |
| Gloves | Two pairs of chemotherapy-rated gloves |
| Gown | A disposable, impermeable gown |
| Eye Protection | Safety goggles or a face shield |
| Respiratory Protection | A NIOSH-approved respirator, especially when handling powders or volatile liquids |
Step-by-Step Disposal Protocol for Pomalidomide
The primary method for the disposal of Pomalidomide and related chemotherapy waste is incineration to ensure complete destruction of the hazardous components.[1]
1. Waste Classification:
The core principle for chemotherapy waste disposal is the distinction between "trace" and "bulk" contamination.
-
Trace Cytotoxic Waste: Contains less than 3% of the original drug volume remaining. This includes empty vials, packaging, gloves, gowns, and other disposable items with minimal residual contamination.
-
Bulk Cytotoxic Waste: Contains more than 3% of the original drug volume. This includes expired Pomalidomide, partially used vials, and materials from spill cleanups.[1]
2. Waste Segregation and Containerization:
Proper segregation at the point of generation is critical to prevent cross-contamination.
-
For Trace Waste:
-
Dispose of all materials in a yellow, puncture-resistant container.
-
The container must be clearly labeled "Trace Chemotherapy Waste" and "Incinerate Only".
-
-
For Bulk Waste:
3. Spill Management:
In the event of a Pomalidomide spill, the cleanup materials are considered bulk hazardous waste.[1]
-
Secure the area and don the appropriate PPE.
-
Use a chemotherapy spill kit to absorb and contain the spill.[1]
-
Place all cleanup materials into the black bulk hazardous waste container.
4. Storage and Final Disposal:
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for pickup and disposal by a licensed hazardous waste contractor.
Step-by-Step Disposal Protocol for Piperidine and Aminopiperidines
Due to their flammable and corrosive nature, piperidine and its derivatives must be handled as hazardous chemical waste.
1. Waste Collection:
-
Collect all waste containing piperidine or aminopiperidines in a dedicated, properly labeled, and sealed container.
-
The container should be compatible with flammable and corrosive materials.
2. Spill Management:
-
Evacuate personnel from the spill area.
-
Ventilate the area.
-
For liquid spills, cover with a non-combustible absorbent material such as dry lime, sand, or soda ash.[7]
-
Use non-sparking tools to collect the absorbed material and place it in a designated hazardous waste container.[7]
3. Final Disposal:
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Do not dispose of piperidine-containing waste down the drain.
Experimental Protocols and Signaling Pathways
While this document focuses on disposal, it is important to note that Pomalidomide's mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins.[8][] This targeted protein degradation is a key area of research in drug development.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Pomalidomide and piperidine-related waste.
References
- 1. benchchem.com [benchchem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. nj.gov [nj.gov]
- 8. Folate-Guided Protein Degradation by Immunomodulatory Imide Drug-Based Molecular Glues and Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Pomalidomide 5-piperidylamine
Essential safety protocols for researchers, scientists, and drug development professionals working with Pomalidomide 5-piperidylamine are critical to ensure a secure laboratory environment. This guide provides immediate, procedural, and step-by-step instructions for the safe handling, operation, and disposal of this potent compound.
Pomalidomide and its derivatives are recognized for their cytotoxic and teratogenic properties, demanding stringent adherence to safety measures to prevent exposure and environmental contamination.[1][2] The information presented here is synthesized from established safety data sheets and technical guides for Pomalidomide and its closely related analogues.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[2][3] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves.[2] | Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination, leaving a clean glove underneath. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[2][3] | Protects against accidental splashes and aerosols that can cause serious eye damage. |
| Body Protection | Disposable, solid-front, back-closing chemotherapy gown with long sleeves and elastic or knit cuffs.[2] | Prevents contamination of personal clothing and skin. The design ensures no gaps in protection. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). A powered air-purifying respirator (PAPR) is recommended for procedures that may generate aerosols or dust.[2][3] | Protects against the inhalation of the potent compound, which can be toxic if inhaled.[1] |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[2] | Prevents contamination of footwear and the subsequent spread of the compound to other areas. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted within a certified chemical fume hood or a negative pressure containment isolator (glove box) to minimize exposure.[2]
Preparation:
-
Designated Area: Establish a specific, clearly marked area within the laboratory for handling this compound.
-
Surface Protection: Cover the work surface with disposable plastic-backed absorbent pads to contain any potential spills.[2]
-
Equipment Assembly: Prepare all necessary equipment and reagents before introducing the compound into the handling area.
Weighing and Reconstitution:
-
Containment: Handle the solid compound within a containment system, such as a ventilated balance enclosure or a glove box, to prevent the generation of airborne particles.
-
Static Control: When transferring larger quantities of powder, ensure equipment is properly grounded to prevent static discharge.[4]
-
Solvent Addition: Add solvent to the solid material slowly and carefully to avoid aerosolization.[2]
Spill Management: In the event of a spill, immediate and proper cleanup is crucial.
-
Secure the Area: Cordon off the spill area to prevent entry.
-
Don PPE: Ensure appropriate PPE is worn before addressing the spill.
-
Containment: Use a chemotherapy spill kit to absorb and contain the spill.[5] For powdered spills, gently cover with a damp cloth or towel to minimize dust before cleaning.[6]
-
Decontamination: Clean the area twice with an appropriate decontaminating agent or a detergent solution, followed by a water rinse.[3][6]
-
Waste Disposal: Collect all cleanup materials in a designated hazardous waste container.[3]
Disposal Plan: Managing Pomalidomide Waste
Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental release and ensure regulatory compliance.[5] Waste is categorized as either "trace" or "bulk" cytotoxic waste, which dictates the disposal stream.
| Waste Classification | Contamination Level | Container Type | Disposal Method |
| Trace Cytotoxic Waste | Less than 3% of the original drug volume remains. | Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only".[5] | Incineration.[5] |
| Bulk Cytotoxic Waste | More than 3% of the original drug volume remains (this includes grossly contaminated items and spill cleanup materials). | Black, DOT-approved, RCRA-rated hazardous waste containers.[5] | Hazardous waste incineration.[5] |
Disposal Protocol:
-
Segregation at Source: Separate trace and bulk waste at the point of generation to prevent cross-contamination.[5]
-
Containerization: Place waste in the appropriate, clearly labeled containers.
-
Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.[5]
-
Regulatory Compliance: Ensure all disposal practices adhere to local, state, and federal regulations for hazardous waste.[4] Do not dispose of this material down the drain.[4][6]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, emphasizing the critical safety checkpoints at each stage.
Caption: Safe handling and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
